EthD-III
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H62N9+5 |
|---|---|
Molecular Weight |
801.1 g/mol |
IUPAC Name |
bis[3-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylazaniumyl]propyl]-methylazanium |
InChI |
InChI=1S/C51H57N9/c1-58(28-8-24-56-26-10-30-59-48-34-40(54)18-22-44(48)42-20-16-38(52)32-46(42)50(59)36-12-4-2-5-13-36)29-9-25-57-27-11-31-60-49-35-41(55)19-23-45(49)43-21-17-39(53)33-47(43)51(60)37-14-6-3-7-15-37/h2-7,12-23,32-35,54-57H,8-11,24-31,52-53H2,1H3/p+5 |
InChI Key |
RFKPEMJAXDKTJO-UHFFFAOYSA-S |
Canonical SMILES |
C[NH+](CCC[NH2+]CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N)CCC[NH2+]CCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N |
Origin of Product |
United States |
Foundational & Exploratory
EthD-III Staining: A Technical Guide to Its Core Mechanism and Application
Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain predominantly used to identify and quantify non-viable cells. Its utility in research, particularly in cytotoxicity assays and drug development, stems from its reliability as a marker for cells that have lost plasma membrane integrity—a hallmark of late-stage apoptosis and necrosis. This guide provides an in-depth look at the staining mechanism, quantitative properties, and experimental protocols for this compound.
Core Mechanism of Staining
The fundamental principle behind this compound staining lies in the selective permeability of the plasma membrane.
-
Exclusion from Live Cells : In healthy, viable cells, the intact plasma membrane acts as a physical barrier, preventing the large, positively charged this compound molecule from entering the cytoplasm.[1][2] As a result, live cells remain unstained and do not fluoresce.
-
Entry into Dead Cells : When a cell undergoes necrosis or late-stage apoptosis, its plasma membrane becomes compromised and loses integrity.[1][3][4] These pores and ruptures in the membrane allow this compound to freely pass into the cell's interior.
-
High-Affinity Nucleic Acid Binding : Once inside the cell, this compound binds with high affinity to nucleic acids (DNA and RNA). This binding event, believed to be an intercalation between base pairs, causes a significant conformational change in the dye molecule.
-
Fluorescence Enhancement : Unbound this compound in an aqueous solution is virtually non-fluorescent. However, upon binding to nucleic acids, its fluorescence quantum yield increases dramatically, leading to a bright red fluorescence. This stark contrast between the fluorescence of bound and unbound dye ensures a high signal-to-noise ratio, making it an excellent tool for detecting dead cells. This compound is reported to be 45% brighter than its predecessor, Ethidium Homodimer I.
The logical flow of this differential staining mechanism is visualized in the diagram below.
Quantitative Data and Spectral Properties
The efficiency and specificity of a fluorescent probe are defined by its physicochemical and spectral properties. This compound is a superior alternative to probes like Propidium Iodide (PI) due to its higher DNA affinity and quantum yield.
| Property | Value | Source(s) |
| Molecular Weight | ~1000 g/mol | |
| Excitation Maximum (with DNA) | 522-532 nm | |
| Emission Maximum (with DNA) | 593-625 nm | |
| Secondary Excitation Peak | 279 nm | |
| Fluorescence Color | Red | |
| Solubility | DMSO, Methanol, Water |
Experimental Protocols
This compound is commonly used in cell viability and cytotoxicity assays, often in conjunction with a live-cell stain like Calcein AM, for simultaneous analysis of live and dead cell populations. It is crucial to note that this compound is not fixable; fixation after staining will cause the dye to leak from dead cells and enter live cells, invalidating the results.
General Staining Protocol for Mammalian Cells (Fluorescence Microscopy)
This protocol provides a general guideline. Optimization of dye concentration and incubation time is recommended for different cell types and experimental conditions.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-2 mM stock solution in high-quality, anhydrous DMSO. Store at 4°C, protected from light.
-
Staining Buffer: Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or other physiological buffers are suitable.
-
Working Solution: Dilute the this compound stock solution in the chosen staining buffer to a final working concentration of 2.5–5 µM. If co-staining, other dyes like Calcein AM or Hoechst 33342 can be added to this solution.
2. Cell Preparation:
-
Culture adherent or suspension cells under standard conditions.
-
For adherent cells, experiments can be performed directly in culture plates, chamber slides, or on coverslips.
-
(Optional) Prepare a positive control of dead cells by treating a sample with 15% ethanol for 10 minutes or heating to 56°C for 45 minutes.
3. Staining Procedure:
-
Remove the culture medium from the cells. For suspension cells, gently pellet by centrifugation (e.g., 5 min at 500 x g) and aspirate the supernatant.
-
Gently wash the cells once with the staining buffer.
-
Add a sufficient volume of the this compound working solution to completely cover the cells.
-
Incubate for 15–30 minutes at room temperature or 37°C, protected from light.
-
(Optional) The staining solution can be removed and replaced with fresh buffer for imaging to reduce background fluorescence, though this is often unnecessary due to the low fluorescence of unbound this compound.
4. Imaging and Analysis:
-
Image the cells using a fluorescence microscope equipped with standard filter sets for red fluorescence, such as those for Texas Red® or Cy®3.
-
For flow cytometry, the red fluorescence is typically detected in the PE or PE-Texas Red® channel.
-
Live cells will show minimal to no fluorescence, while dead cells will exhibit bright red fluorescent nuclei and potentially cytoplasm.
The following diagram illustrates a typical workflow for a live/dead cytotoxicity assay.
Application in Cell Death Pathway Analysis
This compound staining is a direct indicator of the loss of membrane integrity, which is the terminal event in several cell death pathways, including necrosis and late-stage apoptosis. While it does not distinguish between these pathways on its own, it serves as a definitive marker for cell death. In experimental contexts, an increase in this compound positive cells following a treatment indicates the induction of a cell death program that culminates in membrane permeabilization.
References
EthD-III: A Technical Guide to its Fluorescence Properties and Applications
Ethidium Homodimer III (EthD-III) is a high-affinity, red-fluorescing nucleic acid stain primarily utilized in cell viability and cytotoxicity assays. Its utility is rooted in its inability to cross intact cell membranes. Consequently, it selectively stains cells with compromised plasma membrane integrity, a hallmark of cell death. This guide provides an in-depth overview of this compound's fluorescence properties, experimental protocols, and the underlying mechanism of action for researchers, scientists, and professionals in drug development.
Core Fluorescence Properties
This compound is structurally a dimer of ethidium, which contributes to its high affinity for DNA and its spectral characteristics. The dye is virtually non-fluorescent in aqueous solution and exhibits a dramatic enhancement in fluorescence intensity upon binding to nucleic acids.[1] This property is central to its application as a dead cell stain, providing a high signal-to-noise ratio. Developed as an alternative to Ethidium Homodimer I, this compound is reported to be 45% brighter upon binding to DNA.[2][3][4][5]
Quantitative Fluorescence Data
The following table summarizes the key quantitative fluorescence properties of this compound. It is important to note that spectral characteristics can vary slightly depending on the solvent, local environment, and instrumentation.
| Property | Value (Bound to DNA) | Notes |
| Excitation Maximum (λex) | 532 nm | A strong secondary UV absorbance peak also exists at 279 nm. |
| Emission Maximum (λem) | 625 nm | Compatible with standard Cy®3 or Texas Red® filter sets. |
| Molecular Weight | ~1000 g/mol | |
| Solubility | DMSO, Methanol, Water | |
| Cell Permeability | Membrane Impermeant | A key feature for selective staining of dead cells. |
Mechanism of Action: DNA Intercalation and Fluorescence
This compound's fluorescence is contingent upon its interaction with DNA. In solution, the molecule's rotation around its bonds leads to non-radiative decay pathways, quenching its fluorescence. Upon entering a cell with a compromised membrane, this compound can access the nucleus and intercalate between the base pairs of the DNA double helix. This binding event rigidifies the molecule, restricting its rotational freedom. This restriction forces the excited-state energy to be released radiatively, resulting in a significant increase in fluorescence quantum yield.
Experimental Protocols
This compound is a versatile stain compatible with fluorescence microscopy and flow cytometry. The following are generalized protocols for staining mammalian and bacterial cells. Optimization may be required for specific cell types and experimental conditions.
General Staining Protocol for Mammalian and Bacterial Cells
1. Cell Preparation:
-
Culture cells under standard conditions to the desired confluency or density.
-
(Optional) Positive Control Preparation: To create a population of dead cells for control purposes:
-
Mammalian Cells (Adherent): Treat a subset of cells with 15% ethanol for 10 minutes at room temperature.
-
Mammalian Cells (Suspension): Incubate cells at 56°C for 45 minutes.
-
Bacterial Cells: Heat cells at 90°C for 5 minutes and cool to room temperature.
-
-
For adherent cells, wash as needed. For suspension cells, pellet by centrifugation and resuspend in a suitable buffer (e.g., PBS, HBSS) or growth medium.
2. Staining:
-
Prepare a working solution of this compound. The dye is soluble in DMSO, methanol, or water.
-
Add this compound to the cell suspension or culture medium to a final concentration of:
-
2.5 - 5 µM for mammalian cells
-
5 µM for bacterial cells
-
-
Mix well. If performing a live/dead assay, a live-cell stain (e.g., Calcein AM) can be added simultaneously.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
3. (Optional) Wash Step:
-
The fluorescence background from unbound this compound is low. However, for certain applications, a wash step may improve the signal-to-noise ratio.
-
Centrifuge the cells (or wash adherent cells) and resuspend them in fresh buffer or medium.
4. Imaging and Analysis:
-
Fluorescence Microscopy: Image cells using a filter set appropriate for Cy®3 or Texas Red®. Dead cells will exhibit bright red nuclear fluorescence.
-
Flow Cytometry: Detect the red fluorescence signal in the PE (phycoerythrin) channel.
Important Consideration: this compound is not fixable. Post-staining fixation will compromise the live-cell membrane, allowing the dye to leak out of dead cells and enter live cells, leading to false-positive results. Therefore, analysis must be performed on live, unfixed cells.
Handling and Storage
This compound solid and solutions should be stored at 4°C, protected from light. The solid dye is soluble in DMSO, methanol, or water. While the specific mutagenicity of this compound is not fully characterized, as a nucleic acid binder, it should be handled with standard laboratory safety precautions.
References
Understanding EthD-III for Cell Viability Assays: A Technical Guide
Introduction
Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain predominantly utilized in cell viability assays to identify and quantify dead cells within a population.[1][2][3][4] As a cell membrane-impermeant dye, it is excluded from live cells that possess an intact plasma membrane.[2] However, in necrotic or late-apoptotic cells where membrane integrity is compromised, this compound can enter the cell and bind to nucleic acids. This binding event results in a significant enhancement of its fluorescence, emitting a bright red signal that allows for the clear distinction between live and dead cells.
Developed as a superior alternative to Ethidium Homodimer I (EthD-I), this compound offers approximately 45% greater fluorescence intensity upon binding to DNA, leading to improved sensitivity in detection. This technical guide provides an in-depth overview of this compound, including its mechanism of action, spectral properties, and detailed protocols for its application in cell viability and cytotoxicity assays.
Core Mechanism of Action
The functionality of this compound as a dead cell indicator is based on the principle of selective membrane permeability. In healthy, viable cells, the intact plasma membrane acts as a barrier, preventing the positively charged this compound molecule from entering the cytoplasm. In contrast, cells undergoing necrosis or the later stages of apoptosis lose their membrane integrity, allowing this compound to freely pass into the cell.
Once inside, this compound intercalates with DNA and RNA. This binding event leads to a substantial increase—approximately 40-fold—in its fluorescence quantum yield, causing the nuclei and cytoplasm of dead cells to fluoresce brightly in red. This robust signal provides a clear and quantifiable measure of cell death.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative properties and recommended usage parameters for this compound.
Table 1: Spectral and Physical Properties
| Property | Value | Reference |
| Excitation Maximum (with DNA) | 522 - 532 nm | |
| Emission Maximum (with DNA) | 593 - 625 nm | |
| Molecular Weight | ~1000 g/mol | |
| Solubility | DMSO, Methanol, Water | |
| Storage Conditions | 4°C, protected from light |
Table 2: Recommended Staining Parameters
| Parameter | Mammalian Cells | Bacterial Cells | Reference |
| Concentration | 2.5 - 5 µM | 5 µM | |
| Incubation Time | 15 - 30 minutes | 15 - 30 minutes | |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature or 37°C | |
| Staining Buffer | PBS, HBSS, Growth Medium | PBS, 150 mM NaCl, Growth Medium |
Experimental Protocols
Below are detailed methodologies for utilizing this compound in cell viability assays for both suspension and adherent mammalian cells.
General Staining Protocol for Mammalian Cells
This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Suspension or adherent cells
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in appropriate culture plates.
-
For suspension cells, grow cells in culture flasks and centrifuge to pellet before staining.
-
-
Staining Solution Preparation:
-
Dilute the this compound stock solution in a suitable buffer (e.g., PBS) to the desired final concentration (typically 2.5-5 µM).
-
-
Staining:
-
For adherent cells, remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to cover the cell monolayer.
-
For suspension cells, resuspend the cell pellet in the this compound staining solution.
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Imaging and Analysis:
-
Cells can be imaged directly without washing. An optional wash step with PBS can be performed to reduce background fluorescence.
-
For fluorescence microscopy, use a filter set appropriate for detecting red fluorescence (e.g., Cy®3 or Texas Red®).
-
For flow cytometry, detect the signal in the phycoerythrin (PE) channel.
-
Co-staining with Calcein AM for Live/Dead Discrimination
This compound is frequently used in conjunction with Calcein AM, a dye that stains live cells green.
Materials:
-
This compound stock solution
-
Calcein AM stock solution
-
PBS or other suitable buffer
Procedure:
-
Prepare Staining Solution: Prepare a working solution containing both Calcein AM (typically 0.1 to 10 µM) and this compound (typically 0.1 to 10 µM) in PBS.
-
Cell Staining: Wash cells with PBS and then incubate with the combined staining solution for 30-45 minutes at room temperature.
-
Analysis: Live cells will exhibit green fluorescence, while dead cells will show red fluorescence.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a cell viability assay using this compound.
Caption: Typical workflow for an this compound assay.
Important Considerations
-
Non-Fixable Stain: this compound is not compatible with fixation. If a mixture of live and stained dead cells is fixed, the dye can leak from the dead cells and enter the now-permeabilized live cells, leading to inaccurate results.
-
Toxicity: The mutagenicity and toxicity of this compound are not fully known, and it should be handled with standard laboratory safety precautions.
-
Co-staining: this compound can be used with other fluorescent probes, such as Hoechst 33342 for total cell staining or Annexin V for identifying apoptotic cells, to provide a more comprehensive analysis of cell health.
References
EthD-III as a Marker for Plasma Membrane Integrity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethidium Homodimer III (EthD-III) as a reliable fluorescent marker for assessing plasma membrane integrity. Its application in distinguishing viable from non-viable cells is critical in various research areas, including cytotoxicity assays, drug discovery, and studies of cell death mechanisms.
Introduction to this compound
Ethidium Homodimer III (this compound) is a high-affinity, red fluorescent nucleic acid stain. A key characteristic of this compound is its inability to cross the intact plasma membranes of live cells.[1] Consequently, it selectively stains cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[2][3] This selectivity makes this compound an invaluable tool for identifying dead cells in a mixed population of live and dead cells.[4][5] Developed as a superior alternative to Ethidium Homodimer I (EthD-I) and Propidium Iodide (PI), this compound exhibits a significantly higher affinity for DNA and a greater fluorescence quantum yield, resulting in a brighter signal. It is approximately 45% brighter than EthD-I. This enhanced fluorescence allows for lower dye concentrations and no-wash staining protocols in many applications.
This compound is versatile and can be used to stain dead cells across various cell types, including mammalian cells, bacteria, and yeast. Its utility extends to multiple analytical platforms, most notably fluorescence microscopy and flow cytometry.
Mechanism of Action
The functionality of this compound as a dead cell stain is predicated on the physiological state of the cell membrane.
-
Viable Cells: Healthy cells maintain a structurally intact and selectively permeable plasma membrane. The highly positively charged this compound molecule is repelled and cannot penetrate this barrier. As a result, live cells remain unstained and do not fluoresce.
-
Non-Viable Cells: In late apoptotic or necrotic cells, the plasma membrane loses its integrity, becoming permeable to larger molecules. This allows this compound to enter the cell and intercalate with nucleic acids (both DNA and RNA). Upon binding to DNA, the fluorescence of this compound is enhanced by over 30-fold, emitting a bright red signal that clearly demarcates the dead cell population.
Below is a diagram illustrating the mechanism of this compound in distinguishing between live and dead cells.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | ~1000 g/mol | |
| Excitation Maximum (with DNA) | 522-532 nm | |
| Emission Maximum (with DNA) | 593-625 nm | |
| Secondary UV Excitation | 279 nm | |
| Solubility | DMSO, Methanol, Water | |
| Storage | 2-8°C, Protect from light |
Experimental Protocols
This compound is commonly used in conjunction with other fluorescent probes to simultaneously assess viability and other cellular parameters. Below are detailed protocols for common applications.
A. Live/Dead Cell Staining for Fluorescence Microscopy
This protocol is a general guideline for staining mammalian cells. Optimization may be required for different cell types.
Materials:
-
This compound solution (e.g., 1 mM in DMSO)
-
Calcein AM solution (e.g., 4 mM in DMSO) - for live cell staining (optional)
-
Hoechst 33342 solution (e.g., 1 mg/mL in water) - for total cell staining (optional)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)
-
Cell culture medium
Protocol:
-
Cell Preparation: Culture cells on a suitable imaging plate or slide to the desired confluency.
-
Preparation of Staining Solution:
-
For live/dead staining, prepare a working solution containing 2 µM Calcein AM and 4 µM this compound in PBS.
-
For dead/total cell staining, prepare a working solution of 2.5-5 µM this compound and 1-2 µg/mL Hoechst 33342 in PBS.
-
Note: Aqueous solutions of Calcein AM should be used within one day.
-
-
Staining:
-
Remove the cell culture medium.
-
Wash the cells once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Imaging:
-
(Optional) Wash the cells once with PBS to reduce background fluorescence.
-
Add fresh PBS or culture medium for imaging.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., Cy®3 or Texas Red® for this compound, FITC for Calcein AM, and DAPI for Hoechst 33342).
-
Positive Control (Dead Cells): To prepare a dead cell control, incubate cells with 70% ethanol for 30 minutes or heat at 56°C for 45 minutes before staining.
B. Cell Viability/Cytotoxicity Assay for Flow Cytometry
This protocol provides a general procedure for analyzing cell viability by flow cytometry.
Materials:
-
This compound solution (e.g., 1 mM in DMSO)
-
Annexin V-FITC (or other fluorescent conjugate) - for apoptosis detection (optional)
-
1X Binding Buffer
-
PBS
Protocol:
-
Cell Preparation:
-
Harvest cells and wash them once with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of this compound solution. The final concentration of this compound may need to be optimized, but a starting point of 2.5-5 µM is recommended.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Detect this compound fluorescence in the PE or Propidium Iodide channel.
-
Important Considerations:
-
This compound is not fixable. Staining must be performed on live, unfixed cells. If fixation is performed after staining, the dye may leak from dead cells and stain live cells, leading to inaccurate results.
-
For some cell types, reducing the concentration of this compound may improve the signal-to-background ratio.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for a live/dead/total cell analysis and the cellular events leading to membrane permeability.
References
Chemical structure and properties of Ethidium Homodimer III.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that serves as a critical tool for identifying non-viable cells. Its utility is rooted in its inability to cross the intact plasma membranes of live cells. In contrast, it readily enters cells with compromised membranes—a hallmark of cell death—and upon binding to DNA, its fluorescence emission is significantly enhanced. This guide provides a detailed overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and data presented for practical laboratory use.
Introduction
The accurate assessment of cell viability is fundamental in numerous biological research areas, including drug discovery, toxicology, and cancer biology. Ethidium Homodimer III has emerged as a superior alternative to traditional dead cell stains like Propidium Iodide (PI) and its predecessor, Ethidium Homodimer I (EthD-I).[1][2] this compound exhibits a significantly higher affinity for DNA and a greater fluorescence quantum yield, resulting in brighter signals and improved detection of dead cells.[1][2] This membrane-impermeant dye is effective across a wide range of cell types, including mammalian cells, bacteria, and yeast.
Chemical Structure and Properties
Ethidium Homodimer III is a dimeric form of the ethidium molecule. While a definitive, publicly available chemical structure for Ethidium Homodimer III is not readily found, the structure of the closely related and well-documented Ethidium Homodimer I provides a representative molecular framework. This compound is an improved version of this structure, reportedly offering 45% brighter fluorescence.
Representative Chemical Structure (Ethidium Homodimer I)
While the precise structure of Ethidium Homodimer III is proprietary, it is an enhanced version of Ethidium Homodimer I. The structure for Ethidium Homodimer is provided below for reference.
Note: The following is the structure for Ethidium Homodimer, which is structurally similar to Ethidium Homodimer III.
Image Source: PubChem CID 44224062
Physicochemical and Spectroscopic Properties
The key properties of Ethidium Homodimer III are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | References |
| Molecular Formula | C₄₆H₅₀Cl₄N₈ (for Ethidium Homodimer I) | |
| Molecular Weight | ~1000 g/mol | |
| Appearance | Red solid | |
| Solubility | Soluble in DMSO, methanol, and water | |
| Excitation Wavelength (max, with DNA) | 532 nm (also a strong UV absorbance at 279 nm) | |
| Emission Wavelength (max, with DNA) | 625 nm | |
| Quantum Yield | Higher than Ethidium Homodimer I (reportedly 45% brighter) | |
| Storage | Store at 4°C, protected from light |
Mechanism of Action
The functionality of Ethidium Homodimer III as a dead cell stain is predicated on the integrity of the cell's plasma membrane.
Caption: Mechanism of this compound in live versus dead cells.
In viable cells, the intact plasma membrane acts as a barrier, preventing the positively charged this compound molecules from entering the cytoplasm. Consequently, live cells remain unstained and do not fluoresce. In contrast, dead or dying cells lose their membrane integrity, allowing this compound to permeate into the cell. Once inside, this compound binds to nucleic acids (DNA and RNA) with high affinity. This binding event leads to a significant enhancement of its fluorescence, resulting in a bright red signal that can be easily detected by fluorescence microscopy or flow cytometry.
Experimental Protocols
Detailed methodologies for utilizing Ethidium Homodimer III in common cell viability assays are provided below.
Staining for Fluorescence Microscopy
This protocol is suitable for adherent or suspension cells and is often performed in conjunction with a live-cell stain like Calcein AM.
Caption: Workflow for fluorescence microscopy staining.
Materials:
-
Ethidium Homodimer III (e.g., 1 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
(Optional) Live-cell stain (e.g., Calcein AM)
-
(Optional) Nuclear counterstain (e.g., Hoechst 33342)
Procedure for Adherent Cells:
-
Prepare the staining solution by diluting the this compound stock solution to a final working concentration of 1-4 µM in PBS. If co-staining, add other dyes to this solution.
-
Remove the culture medium from the cells.
-
Gently wash the cells twice with PBS.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
(Optional) Remove the staining solution and wash the cells once or twice with PBS.
-
Add fresh PBS or mounting medium to the cells.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., Texas Red® or Cy®3 filter sets).
Procedure for Suspension Cells:
-
Harvest the cells by centrifugation.
-
Wash the cells once with PBS and resuspend in PBS or a suitable binding buffer.
-
Prepare the staining solution as described above and add it to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
(Optional) Centrifuge the cells, remove the supernatant, and resuspend in fresh PBS.
-
The cells can be analyzed directly on a microscope slide or prepared for flow cytometry.
Staining for Flow Cytometry
Flow cytometry allows for the quantitative analysis of live and dead cell populations.
Caption: Workflow for flow cytometry analysis.
Materials:
-
Ethidium Homodimer III (e.g., 1 mM stock in DMSO)
-
Binding Buffer (e.g., Annexin V binding buffer) or PBS
-
Flow cytometry tubes
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer at a concentration of approximately 1-2 x 10⁶ cells/mL.
-
Add this compound to the cell suspension to a final concentration of 1-4 µM.
-
Incubate for 15 minutes at room temperature in the dark.
-
(Optional, for co-staining) Add other fluorescent markers such as Annexin V-FITC.
-
If necessary, add more buffer to the tubes before analysis.
-
Analyze the samples on a flow cytometer, detecting the this compound signal in the appropriate channel (e.g., PE or PE-Texas Red).
Data and Applications
Ethidium Homodimer III is a versatile tool with applications in various research domains.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound and compares it to other common dead cell stains.
| Parameter | Ethidium Homodimer III | Propidium Iodide (PI) | Ethidium Homodimer I (EthD-I) |
| Excitation Max (nm) | ~532 | ~535 | ~528 |
| Emission Max (nm) | ~625 | ~617 | ~617 |
| Relative Brightness | High (45% brighter than EthD-I) | Moderate | Lower than this compound |
| DNA Binding Affinity | Very High | High | High |
Key Applications
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Cytotoxicity Assays: this compound is widely used to assess the cytotoxic effects of chemical compounds, nanoparticles, and other agents on cell populations.
-
Apoptosis vs. Necrosis: When used in conjunction with an early apoptosis marker like Annexin V, this compound can help distinguish between apoptotic and necrotic cell death. Late apoptotic cells will also stain positive for this compound due to secondary necrosis.
-
Cell Health Monitoring: Routine monitoring of cell culture health and viability.
-
Microbiology: Staining of dead bacteria and yeast.
Conclusion
Ethidium Homodimer III is a robust and sensitive fluorescent probe for the identification of dead cells. Its high affinity for nucleic acids and significant fluorescence enhancement upon binding, coupled with its inability to penetrate live cells, make it an indispensable tool for researchers in various fields. The provided protocols and data serve as a practical guide for the successful implementation of this compound in laboratory settings, enabling accurate and reliable assessment of cell viability.
References
EthD-III: A Technical Guide to the Staining of Necrotic Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism, properties, and applications of Ethidium Homodimer III (EthD-III), a high-affinity, red-fluorescent nucleic acid stain used for the identification and quantification of necrotic cells. This document provides the foundational knowledge required for the effective application of this compound in cytotoxicity assays, drug screening, and fundamental research into cell death.
Core Mechanism: Selective Staining of Necrotic Cells
Ethidium Homodimer III is a positively charged, membrane-impermeant dye.[1][2][3] In viable cells, the intact plasma membrane acts as a barrier, excluding the large this compound molecule.[4] However, the process of necrosis is characterized by the loss of plasma membrane integrity.[5] This disruption of the cell membrane creates pores that allow this compound to enter the cell.
Once inside the necrotic cell, this compound binds to nucleic acids (both DNA and RNA) with high affinity. This binding event leads to a significant enhancement of the dye's fluorescence, resulting in a bright red signal that is readily detectable by fluorescence microscopy and flow cytometry. This compound is considered a superior alternative to other dead-cell stains like Propidium Iodide (PI) and Ethidium Homodimer I (EthD-I) due to its higher affinity for DNA and greater fluorescence quantum yield, which results in a brighter signal. It has been reported to be 45% brighter than EthD-I.
The process of necrosis that facilitates this compound entry can be triggered by various stimuli, including chemical or physical damage. A well-studied regulated form of necrosis is necroptosis, a programmed cell death pathway independent of caspases. The necroptosis signaling cascade involves key proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Activation of this pathway ultimately leads to the disruption of the plasma membrane, allowing the influx of this compound.
Quantitative Data
The following table summarizes the key quantitative properties of this compound, crucial for optimizing experimental design and data interpretation.
| Property | Value | References |
| Excitation Maximum (with DNA) | 522-532 nm | |
| Emission Maximum (with DNA) | 593-625 nm | |
| Molecular Weight | ~1000 g/mol | |
| Fluorescence Enhancement | >100-fold upon binding to dsDNA | |
| Binding Affinity (Kd) | High affinity for nucleic acids | |
| Solubility | Soluble in DMSO, Methanol, and Water |
Signaling Pathway for Necroptosis-Mediated Membrane Permeabilization
The following diagram illustrates a simplified signaling pathway for TNF-α-induced necroptosis, a common mechanism leading to the membrane permeabilization required for this compound entry.
Caption: TNF-α-induced necroptosis pathway leading to membrane disruption.
Experimental Protocols
Detailed methodologies for utilizing this compound to stain necrotic cells are provided below for two common applications: fluorescence microscopy and flow cytometry.
Fluorescence Microscopy Protocol
This protocol outlines the steps for staining necrotic cells for visualization by fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., for Cy®3 or Texas Red®)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in imaging-compatible plates.
-
For suspension cells, cells can be cytospun onto slides or imaged in suspension.
-
-
Induction of Necrosis (Optional Positive Control):
-
Treat a sample of cells with a known necrosis-inducing agent (e.g., heat at 56°C for 30 minutes or a high concentration of a cytotoxic compound).
-
-
Staining:
-
Prepare a working solution of this compound in cell culture medium or PBS. A final concentration of 1-4 µM is generally recommended, but should be optimized for the specific cell type and experimental conditions.
-
Remove the cell culture medium from the cells.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing (Optional):
-
The staining can often be performed without a wash step. However, for high background, gently wash the cells once or twice with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
-
Necrotic cells will exhibit bright red nuclear and/or cytoplasmic staining, while live cells will show minimal to no fluorescence.
-
Flow Cytometry Protocol
This protocol provides a method for the quantitative analysis of necrotic cells using flow cytometry.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
1X Annexin V Binding Buffer or other suitable buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Induction of Necrosis (Optional Positive Control):
-
Prepare a positive control sample of necrotic cells as described in the microscopy protocol.
-
-
Staining:
-
Add this compound to the cell suspension to a final concentration of 1-4 µM.
-
If co-staining for apoptosis, other dyes such as Annexin V-FITC can be added at this step.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer. This compound fluorescence is typically detected in the PE or a comparable channel.
-
Gate on the cell population and quantify the percentage of this compound positive (necrotic) cells.
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for using this compound to identify necrotic cells.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial membrane permeabilization and cell death during myocardial infarction: roles of calcium and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Basic introduction to EthD-III for neuroscience research.
Ethidium homodimer III (EthD-III) is a high-affinity, red fluorescent nucleic acid stain primarily utilized in neuroscience research to identify dead or membrane-compromised cells. Its utility lies in its inability to cross the intact plasma membranes of live and healthy cells. In contrast, it readily enters cells with damaged membranes, a hallmark of necrosis or late-stage apoptosis, and upon binding to DNA and RNA, emits a bright red fluorescence. This characteristic makes this compound an invaluable tool for assessing cell viability and cytotoxicity in neuronal cultures, brain tissue slices, and other neuroscience models.
Core Principles and Advantages
This compound operates on the principle of differential membrane permeability between live and dead cells. As a positively charged molecule, it is repelled by the intact lipid bilayer of viable cells. However, when the membrane integrity is compromised, this compound can enter the cell and intercalate with nucleic acids. This binding event leads to a significant enhancement of its fluorescence quantum yield, resulting in a strong, easily detectable signal.
Key advantages of this compound in neuroscience research include:
-
High Brightness: this compound is reportedly 45% brighter than its predecessor, Ethidium homodimer I (EthD-I), leading to enhanced sensitivity and signal-to-noise ratios in imaging and flow cytometry applications.[1][2][3][4]
-
Superior DNA Affinity: It exhibits a higher affinity for DNA compared to other common dead cell stains like propidium iodide (PI), contributing to its bright signal.[5]
-
Versatility: this compound can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-content screening, to quantify cell death in response to neurotoxic compounds, disease models, or other experimental manipulations.
Quantitative Data Summary
For ease of comparison and experimental design, the key quantitative properties of this compound are summarized in the tables below.
Spectral Properties
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (with DNA) | 532 | Also exhibits a strong UV absorbance peak at 279 nm. |
| Emission Maximum (with DNA) | 625 |
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | ~1000 g/mol |
| Solubility | DMSO, Methanol, Water |
| Storage | 4°C, protected from light |
Experimental Protocols
The following are detailed methodologies for common applications of this compound in a neuroscience research setting.
Protocol 1: Live/Dead Staining of Adherent Neuronal Cultures for Fluorescence Microscopy
This protocol is designed for the visualization and quantification of dead neurons in a mixed culture.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell stain (e.g., Calcein AM) for counterstaining (optional)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Culture medium appropriate for the neuronal cells
-
Fluorescence microscope with appropriate filter sets (e.g., for Texas Red)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in a suitable buffer (e.g., PBS, HBSS, or culture medium) to a final working concentration of 2.5-5 µM. If using a live-cell counterstain like Calcein AM, it can be added to the same solution.
-
Cell Culture Preparation: Grow neuronal cells on coverslips or in imaging-compatible plates.
-
Staining: Remove the culture medium and wash the cells once with the chosen buffer. Add the staining solution to the cells, ensuring they are completely covered.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing (Optional): The wash step can be omitted, but for clearer imaging, the staining solution can be removed, and the cells can be washed once with fresh buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope. Dead cells will exhibit bright red fluorescence in the nucleus and potentially the cytoplasm.
Protocol 2: Quantification of Neuronal Death via Flow Cytometry
This protocol allows for the high-throughput quantification of cell death in a neuronal cell suspension.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Annexin V conjugated to a green fluorophore (e.g., FITC or CF®488A) for apoptosis detection (optional)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest neuronal cells and prepare a single-cell suspension at a concentration of 2-3 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Staining: In a flow cytometry tube, add 100 µL of the cell suspension. Add 5 µL of this compound solution and, if desired, 5 µL of Annexin V-FITC.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining. This compound fluorescence is typically detected in the propidium iodide or Texas Red channel.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows for this compound.
Caption: Mechanism of this compound action.
Caption: General experimental workflow for this compound staining.
References
EthD-III: A Comprehensive Technical Guide for Fluorescent Staining of Non-Viable Cells
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Ethidium homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that serves as a robust indicator of cell viability. This red-fluorescent dye is cell membrane-impermeant, restricting its entry to cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[1][2][3][4][5] Its distinct spectral properties and superior brightness make it an invaluable tool in a multitude of applications, including fluorescence microscopy, flow cytometry, and high-content screening.
Core Mechanism of Action
The functionality of this compound as a dead cell stain is predicated on the integrity of the cell membrane. In viable cells, the intact plasma membrane acts as a barrier, preventing the positively charged this compound molecule from entering the cell. However, in necrotic or late apoptotic cells, the membrane integrity is lost, allowing this compound to freely traverse the membrane and intercalate with nucleic acids (DNA and RNA) within the cell. Upon binding to nucleic acids, the fluorescence of this compound is significantly enhanced, emitting a bright red signal that clearly demarcates the non-viable cell population. This mechanism allows for a clear distinction between live and dead cells within a population.
Key Features and Advantages
This compound offers several advantages over other dead cell stains, such as Propidium Iodide (PI) and its predecessor, Ethidium Homodimer I. Notably, this compound exhibits a significantly higher affinity for DNA and a greater fluorescence quantum yield, resulting in a 45% brighter signal compared to Ethidium Homodimer I. This enhanced brightness allows for more sensitive detection and lower dye concentrations, minimizing potential artifacts.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental design.
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (with DNA) | 522-532 nm | Also exhibits a strong UV absorbance peak at 279 nm. |
| Emission Maximum (with DNA) | 593-625 nm | |
| Color | Red |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1000 g/mol |
| Solubility | DMSO, Methanol, Water |
| Cell Permeability | Membrane impermeant |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for fluorescence microscopy and flow cytometry.
General Staining Protocol for Mammalian Cells (Fluorescence Microscopy)
This protocol provides a general guideline for staining adherent or suspension mammalian cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)
-
Live cell stain (e.g., Calcein AM) and/or a total nuclei stain (e.g., Hoechst 33342), if performing multiplex analysis.
-
Control cells (live and dead populations). A dead cell control can be prepared by treating cells with 70% ethanol for 10-30 minutes or by heat shock.
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in imaging-compatible plates.
-
For suspension cells, wash the cells with PBS and adjust the cell density to 1 x 10^5 to 1 x 10^6 cells/mL.
-
-
Staining Solution Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS). A final concentration of 1-4 µM is generally recommended. If co-staining, other dyes can be added to the same solution.
-
Staining:
-
For adherent cells, remove the culture medium, wash once with PBS, and add the staining solution to cover the cells.
-
For suspension cells, add the staining solution to the cell suspension.
-
-
Incubation: Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.
-
Washing (Optional): The staining can often be performed without a wash step. However, for applications requiring low background, cells can be gently washed with PBS.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., Texas Red® or Cy®3 filter sets).
General Staining Protocol for Flow Cytometry
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
1X Binding Buffer or PBS
-
Control cells (live, apoptotic, and necrotic populations)
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in 1X Binding Buffer or PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add this compound to the cell suspension at a final concentration of 1-2 µM.
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for red fluorescence. A wash step is typically not required.
Visualization of Experimental Workflows
Live/Dead Cell Staining Workflow
The following diagram illustrates the general workflow for distinguishing between live and dead cells using this compound in conjunction with a live-cell stain like Calcein AM.
Caption: Workflow for live/dead cell discrimination using Calcein AM and this compound.
Apoptosis vs. Necrosis Differentiation Workflow
This diagram illustrates how this compound can be used with an early apoptosis marker like Annexin V to differentiate between different stages of cell death.
Caption: Differentiating cell death stages with Annexin V and this compound.
Conclusion
This compound is a highly effective and sensitive fluorescent probe for the identification of non-viable cells. Its robust performance, characterized by bright fluorescence and high affinity for nucleic acids, makes it a superior choice for a wide range of applications in cell biology and drug discovery. The provided protocols and workflows serve as a foundation for the successful implementation of this compound in your research, enabling accurate and reliable assessment of cell viability and cytotoxicity.
References
Methodological & Application
Application Notes and Protocols for EthD-III Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain utilized for the identification and quantification of dead or membrane-compromised cells. As a membrane-impermeant dye, this compound is excluded from viable cells possessing an intact plasma membrane. In necrotic or late-stage apoptotic cells, where membrane integrity is lost, this compound enters the cell and intercalates with DNA and RNA, exhibiting a significant enhancement in fluorescence upon binding. This property makes it a reliable marker for cell death in a variety of applications, including cytotoxicity assays and the assessment of cell viability in drug discovery.
Principle of this compound Staining
This compound is a positively charged molecule that cannot passively cross the intact lipid bilayer of live cells. However, in cells with compromised plasma membranes—a hallmark of necrosis and late-stage apoptosis—the dye can freely enter the cytoplasm and nucleus. Once inside, it binds to nucleic acids, resulting in a dramatic increase in its fluorescence quantum yield.[1][2][3][4] This allows for clear discrimination between live and dead cell populations when visualized with fluorescence microscopy. This compound is often used in conjunction with other fluorescent probes, such as a live-cell stain like Calcein AM or a nuclear counterstain like Hoechst 33342, to simultaneously visualize live, dead, and total cell populations.[2]
Mechanism of Action
Caption: Mechanism of this compound staining in live versus dead cells.
Quantitative Data Summary
The following table summarizes the key spectral properties and recommended concentrations for this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (with DNA) | 522 - 532 nm | |
| Emission Wavelength (with DNA) | 593 - 625 nm | |
| Recommended Working Concentration | 2 - 5 µM | |
| Recommended Filter Sets | Cy3 / Texas Red | |
| Molecular Weight | ~1000 g/mol | |
| Solubility | DMSO, Methanol, Water |
Experimental Protocols
Important Considerations:
-
This compound is not fixable. Staining must be performed on live, unfixed cells. Post-staining fixation can lead to artifacts as the dye may leak from dead cells and stain live cells.
-
For optimal results, it is recommended to perform single-stain controls to set up the microscope for appropriate imaging parameters.
-
The provided protocols are a general guideline. The optimal staining concentration and incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Adherent Cells
This protocol outlines the steps for staining adherent cells with this compound for fluorescence microscopy.
Caption: Workflow for this compound staining of adherent cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer (e.g., HBSS)
-
Cell culture medium
Procedure:
-
Culture adherent cells on a suitable imaging vessel (e.g., chamber slides, glass-bottom dishes).
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Prepare the this compound staining solution by diluting the stock solution to a final concentration of 2-5 µM in PBS or another suitable buffer.
-
Add a sufficient volume of the staining solution to completely cover the cell monolayer.
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
(Optional) The wash step after staining can be omitted, but if high background is observed, gently wash the cells once with PBS or buffer.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Cy3 or Texas Red filter sets).
Staining Protocol for Suspension Cells
This protocol details the staining of suspension cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
Microcentrifuge tubes
Procedure:
-
Harvest suspension cells and pellet them by centrifugation (e.g., 5 minutes at 300 x g).
-
Discard the supernatant and resuspend the cell pellet in PBS or another appropriate buffer.
-
Count the cells and adjust the cell density as required for your experiment.
-
Add this compound stock solution to the cell suspension to achieve a final concentration of 2-5 µM.
-
Gently mix and incubate for 15-30 minutes at room temperature, protected from light.
-
(Optional) To reduce background fluorescence, pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh buffer.
-
Transfer a small volume of the stained cell suspension to a microscope slide for imaging.
-
Visualize the cells using a fluorescence microscope with appropriate red fluorescence filter sets (e.g., Cy3 or Texas Red).
Counterstaining
For a more comprehensive analysis, this compound is frequently used with other fluorescent stains:
-
Live-Cell Stains: Calcein AM is a common counterstain that is cleaved by esterases in live cells to produce a green fluorescent product, allowing for simultaneous visualization of live (green) and dead (red) cells.
-
Nuclear Stains: Membrane-permeant DNA stains like Hoechst 33342 or DAPI can be used to label the nuclei of all cells (live and dead) in a population with blue fluorescence, providing a total cell count.
References
Application Notes: Step-by-Step EthD-III Flow Cytometry Protocol for Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium Homodimer III (EthD-III) is a high-affinity nucleic acid stain that serves as a robust indicator of cell viability in flow cytometry applications. Due to its positive charge, this compound is impermeant to cells with intact plasma membranes. However, in necrotic and late-apoptotic cells where membrane integrity is compromised, this compound enters the cell and intercalates with DNA, emitting a bright red fluorescence upon excitation. This characteristic allows for the clear distinction between live and dead cell populations. This compound offers a superior alternative to traditional dyes like propidium iodide (PI) due to its significantly higher affinity for DNA and greater fluorescence quantum yield, resulting in brighter signals and improved resolution.[1][2][3] This protocol provides a detailed, step-by-step guide for utilizing this compound to assess cell viability via flow cytometry.
Principle of the Assay
Live cells, characterized by their intact cell membranes, effectively exclude the highly positively charged this compound dye. In contrast, cells in the later stages of apoptosis or necrosis exhibit compromised membrane integrity, allowing this compound to enter and bind to nucleic acids. This binding event leads to a substantial increase in the dye's fluorescence emission. Consequently, when analyzed by flow cytometry, live cells will exhibit minimal fluorescence, while dead or dying cells will show a strong red fluorescent signal, enabling accurate quantification of cell viability within a population.
Signaling Pathway Diagram
Caption: Mechanism of this compound for viability assessment.
Experimental Protocols
This section provides detailed methodologies for preparing reagents, staining suspension and adherent cells, and acquiring data using a flow cytometer.
Reagent and Equipment List
| Reagent/Equipment | Specifications |
| This compound | 1 mM stock solution in DMSO or water |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| 1X Binding Buffer | For co-staining with Annexin V |
| Flow Cytometer | Equipped with a 488 nm or 532 nm laser |
| Flow Cytometry Tubes | 5 mL polystyrene tubes |
| Micropipettes and Tips | |
| Centrifuge | For pelleting cells |
| Cell Culture Medium | Appropriate for the cell line |
| Trypsin-EDTA (for adherent cells) | 0.25% Trypsin-EDTA |
Reagent Preparation
-
This compound Working Solution: Prepare a working solution of this compound at a final concentration of 1-5 µM in PBS or 1X Binding Buffer.[4][5] The optimal concentration may vary depending on the cell type and should be determined empirically. It is often noted that reducing the concentration of this compound can lead to a better signal-to-background ratio.
-
1X Binding Buffer (for Annexin V co-staining): If co-staining with Annexin V, dilute a 5X Annexin V Binding Buffer to 1X with deionized water.
-
Positive Control (Dead Cells): To prepare a positive control, incubate cells in a water bath at 56°C for 30-45 minutes or treat with 70% ethanol for 30 minutes.
Staining Protocol for Suspension Cells
-
Harvest cells and wash them once with PBS.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in PBS or 1X Binding Buffer to a concentration of 2-3 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add the prepared this compound working solution to the cell suspension. If co-staining with other markers like Annexin V, add them at this step.
-
Gently vortex the tube and incubate for 15-30 minutes at room temperature in the dark.
-
Add 400 µL of PBS or 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Staining Protocol for Adherent Cells
-
Gently remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Detach the cells using a gentle cell dissociation reagent like Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cells to a conical tube.
-
Proceed with steps 2-8 of the "Staining Protocol for Suspension Cells."
Data Acquisition and Analysis
Flow Cytometer Setup
| Parameter | Setting |
| Excitation Laser | 488 nm or 532 nm |
| Emission Filter | PE or Propidium Iodide channel (typically ~617/20 nm) |
| Compensation | Use single-stained controls for each fluorochrome to set up compensation and correct for spectral overlap. |
Data Analysis
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated cell population, create a histogram or a dot plot to visualize the this compound fluorescence.
-
Establish gates for the this compound negative (live) and this compound positive (dead) populations based on the unstained and positive controls.
-
Quantify the percentage of cells in each gate. Late apoptotic and necrotic cells will appear in the this compound positive gate.
Workflow Diagram
Caption: Step-by-step workflow for this compound staining.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient dye concentration. | Optimize the this compound concentration (try a higher concentration within the 1-5 µM range). |
| Low number of dead cells. | Include a positive control (killed cells) to ensure the staining procedure is working. | |
| Instrument settings are not optimal. | Ensure the correct laser and emission filters are being used. Adjust PMT voltages. | |
| High Background Fluorescence | Dye concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. |
| Inadequate washing. | Include an optional wash step after incubation to remove unbound dye. | |
| Cell clumps. | Ensure a single-cell suspension is achieved before staining. Filter the sample if necessary. | |
| High Percentage of Dead Cells in Negative Control | Harsh cell handling. | Handle cells gently during harvesting and washing to maintain membrane integrity. |
| Contamination. | Ensure sterile techniques and reagents are used. | |
| Spectral Overlap with Other Fluorochromes | Emission spectra of the dyes overlap. | Run single-color compensation controls for each fluorochrome used in the experiment to properly set up the compensation matrix. |
References
Application Notes and Protocols for EthD-III Staining of Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that is specifically designed for the detection of dead cells in a population. As a membrane-impermeant dye, it is excluded from live cells with intact plasma membranes. In dead or dying cells, where membrane integrity is compromised, this compound enters the cell and binds to DNA and RNA, exhibiting a significant enhancement in fluorescence, thereby providing a clear marker for cytotoxicity.[1][2] this compound is approximately 45% brighter than its predecessor, Ethidium Homodimer I, making it a superior choice for sensitive assays.[1][2]
These application notes provide a comprehensive guide to utilizing this compound for staining dead mammalian cells, including recommended concentrations, detailed experimental protocols, and a visual representation of the staining workflow.
Data Presentation: Quantitative Summary for this compound Staining
The optimal concentration of this compound can vary depending on the specific cell type and experimental conditions. It is always recommended to perform a titration to determine the lowest concentration that provides a sufficient signal-to-background ratio. The following table summarizes recommended concentrations and incubation parameters from various sources.
| Parameter | Recommended Range/Value | Application | Notes | Source |
| Concentration | 0.1 µM - 10 µM | General Mammalian Cells | Titration is recommended to find the optimal concentration for specific cell types. | |
| 1 µM | HeLa Cells (with Calcein AM) | Used in a final concentration for a live/dead assay. | ||
| 2 µM | 3D Cell Models (with Calcein AM and Hoechst 33342) | Final concentration in the working solution. | ||
| 2 µM | NIH3T3, PtK2, MDCK cells (with Calcein AM) | Final concentration in a 96-well plate assay after adding the working solution. | ||
| 2.5 µM - 5 µM | General Mammalian Cells | General guideline for staining. | ||
| 4 µM | NIH3T3, PtK2, MDCK cells (with Calcein AM) | Concentration in the initial working solution before dilution on cells. | ||
| Incubation Time | 15 - 30 minutes | General Mammalian Cells | Standard incubation period. | |
| 30 - 45 minutes | General Mammalian Cells | Common incubation time for microscopy and plate reader assays. | ||
| 15 minutes | Suspension and Adherent Cells (with Annexin V and Hoechst 33342) | Shorter incubation for apoptosis/necrosis assays. | ||
| Incubation Temp. | Room Temperature or 37°C | General Mammalian Cells | Both temperatures are commonly used. | |
| Excitation/Emission | ~532 nm / ~625 nm (with DNA) | Fluorescence Microscopy, Flow Cytometry | Can be detected using filter sets for Texas Red® or Cy®3. |
Experimental Protocols
The following are detailed protocols for staining dead mammalian cells with this compound for analysis by fluorescence microscopy and flow cytometry. These protocols are based on common procedures and should be optimized for your specific cell line and experimental setup.
Protocol 1: Staining Dead Cells for Fluorescence Microscopy
This protocol is designed for staining adherent or suspension cells to be visualized with a fluorescence microscope.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)
-
Cell culture medium
-
Optional: Calcein AM for live cell co-staining
-
Optional: Hoechst 33342 for total cell staining
-
Optional: Positive control for dead cells (e.g., 70% ethanol or 0.1% saponin)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells on coverslips or in culture plates and culture until they reach the desired confluency.
-
Suspension Cells: Centrifuge the cell suspension to obtain a cell pellet.
-
-
Optional: Positive Control Preparation:
-
To generate a dead cell population for control purposes, treat cells with a cytotoxic agent. For example, incubate with 70% ethanol for 10-30 minutes or 0.1% saponin for 10 minutes.
-
-
Washing:
-
Adherent Cells: Gently wash the cell monolayer twice with PBS to remove any residual serum esterases that might interfere with co-stains like Calcein AM.
-
Suspension Cells: Resuspend the cell pellet in PBS, centrifuge, and discard the supernatant. Repeat this wash step twice.
-
-
Staining Solution Preparation:
-
Prepare a fresh working solution of this compound in PBS or another serum-free medium at the desired final concentration (typically 1-5 µM). For co-staining, other dyes like Calcein AM (e.g., 0.5-2 µM) and Hoechst 33342 (e.g., 1-10 µg/mL) can be added to the same solution. Protect the staining solution from light.
-
-
Staining:
-
Adherent Cells: Add a sufficient volume of the staining solution to completely cover the cell monolayer.
-
Suspension Cells: Resuspend the cell pellet in the staining solution.
-
Incubate for 15-45 minutes at room temperature or 37°C, protected from light.
-
-
Optional Wash:
-
For clearer imaging, you can gently wash the cells once with PBS to remove excess dye.
-
-
Visualization:
-
Mount the coverslip on a microscope slide with a drop of PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., Texas Red® or Cy®3).
-
Protocol 2: Staining Dead Cells for Flow Cytometry
This protocol is adapted for the quantitative analysis of dead cells in a population using a flow cytometer.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Optional: Other fluorescent stains for multi-parameter analysis
Procedure:
-
Cell Preparation:
-
Harvest cells (both adherent and suspension) and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in flow cytometry buffer.
-
-
Staining:
-
Add this compound to the cell suspension to achieve the desired final concentration (typically 1-5 µM).
-
Vortex gently to mix.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer. Detect the this compound signal in the appropriate channel (e.g., PE-Texas Red or a similar red channel).
-
Important Considerations:
-
Non-Fixable Stain: this compound is not a fixable stain. Post-staining fixation will compromise the cell membrane and allow the dye to enter and stain all cells, leading to inaccurate results.
-
Co-staining: When co-staining with other dyes, ensure their spectral properties are compatible and that appropriate compensation controls are used in flow cytometry.
-
Toxicity: The toxicity of this compound is not fully characterized. Handle with standard laboratory safety precautions.
Visualization of Experimental Workflow and Mechanism
Mechanism of this compound Staining
The following diagram illustrates the principle of selective staining of dead cells by this compound.
References
Application Notes and Protocols for EthD-III Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that is specifically designed for the detection of dead cells in a mixed population of living and dead cells. As a membrane-impermeant dye, this compound is excluded from viable cells that possess an intact plasma membrane. In contrast, cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis, readily take up this compound. Upon binding to DNA and RNA, its fluorescence emission is significantly enhanced, producing a bright red signal that can be easily detected using fluorescence microscopy or flow cytometry.[1][2][3] This property makes this compound an invaluable tool for assessing cell viability and cytotoxicity in various research and drug development applications.[4]
This compound is a superior alternative to other dead cell stains like Propidium Iodide (PI) and Ethidium Homodimer I, boasting a higher affinity for nucleic acids and a greater fluorescence quantum yield, which results in a brighter signal.[5] It is often used in conjunction with live-cell stains, such as Calcein AM, for a dual-color fluorescence assay that simultaneously visualizes both live (green) and dead (red) cells.
Mechanism of Action
The functionality of this compound as a dead cell stain is predicated on the integrity of the cell's plasma membrane.
Caption: Mechanism of this compound staining in live versus dead cells.
Quantitative Data Summary
The optimal concentration and incubation time for this compound staining can vary depending on the cell type and experimental conditions. The following table summarizes recommended starting points for various applications.
| Cell Type | Application | This compound Concentration (µM) | Incubation Time (minutes) | Incubation Temperature |
| Mammalian Cells | Fluorescence Microscopy | 2.5 - 5 | 15 - 30 | Room Temperature or 37°C |
| Mammalian Cells | Flow Cytometry | 2.5 - 5 | 15 | Room Temperature |
| Bacteria | Fluorescence Microscopy | 5 | 15 | Room Temperature |
| 3D Cell Models | Fluorescence Microscopy | 2 | 30 | 37°C |
| General Cytotoxicity Assay | Fluorescence Microscopy | 0.1 - 10 | 30 - 45 | Room Temperature or 37°C |
Experimental Protocols
Protocol 1: Staining of Adherent Mammalian Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent cells. Optimization may be required for specific cell lines.
-
Cell Culture: Grow adherent cells on coverslips or in culture dishes to the desired confluency.
-
Induce Cell Death (Optional Control): To generate a positive control, treat a sample of cells with an agent known to induce necrosis, such as 0.1% saponin or 0.1-0.5% digitonin for 10 minutes, or with 15% ethanol for 10 minutes at room temperature.
-
Prepare Staining Solution: Prepare a working solution of this compound in a suitable buffer (e.g., PBS, HBSS, or serum-free medium) at the desired final concentration (typically 2.5-5 µM). If co-staining with a live-cell dye like Calcein AM, prepare a combined staining solution.
-
Washing: Gently wash the cells twice with serum-free buffer to remove any serum esterases that might interfere with co-staining reagents.
-
Staining: Add a sufficient volume of the this compound staining solution to completely cover the cell monolayer.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing (Optional): An optional wash step can be performed by gently rinsing the cells with fresh buffer to reduce background fluorescence.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., Cy®3 or Texas Red®). Note that this compound is not fixable; fixation after staining will cause the dye to leak from dead cells and stain live cells.
Protocol 2: Staining of Suspension Mammalian Cells for Flow Cytometry
This protocol is suitable for the analysis of cell viability in suspension cultures or dissociated adherent cells.
-
Cell Preparation: Harvest suspension cells by centrifugation or detach adherent cells using a gentle dissociation method.
-
Washing: Wash the cells once with PBS by centrifugation and resuspension.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer or PBS at a concentration of 2-3 x 10^6 cells/mL.
-
Staining: Add this compound to the cell suspension to a final concentration of 2.5-5 µM. If using a kit with other stains like Annexin V, follow the manufacturer's recommendations.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution for Analysis: For flow cytometry, add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining, detecting the this compound signal in the appropriate channel (e.g., PE).
Experimental Workflow
The following diagram illustrates a typical workflow for a live/dead cell staining experiment using this compound in combination with a live-cell stain.
Caption: General experimental workflow for this compound staining.
References
Application Notes and Protocols for Using EthD-III in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, organoids, and bioprinted tissues, are increasingly utilized in drug discovery and biomedical research for their superior physiological relevance compared to traditional 2D monolayer cultures.[1] Assessing cell viability and cytotoxicity within these complex structures is crucial for evaluating the efficacy and toxicity of novel therapeutic compounds. Ethidium Homodimer III (EthD-III) is a high-affinity, red-fluorescent nucleic acid stain that is ideal for identifying dead cells in these 3D models. Due to its positive charge and size, this compound is impermeant to the intact plasma membranes of live cells. However, in necrotic or late-apoptotic cells where membrane integrity is compromised, this compound enters the cell and binds to DNA, emitting a bright red fluorescence.[2][3] This property allows for clear discrimination between live and dead cell populations within the intricate architecture of 3D cultures.
This compound is often used in conjunction with Calcein AM, a green fluorescent dye that stains viable cells, and Hoechst 33342, a blue fluorescent nuclear counterstain that labels the nuclei of all cells.[4] This multi-stain approach enables robust quantitative analysis of cell viability through fluorescence microscopy and high-content imaging.
Principle of this compound Staining
The core principle of this compound as a dead cell indicator lies in its inability to cross the intact plasma membrane of living cells. In the terminal stages of apoptosis and during necrosis, the cell membrane loses its integrity, becoming permeable to larger molecules like this compound.[2] Once inside the cell, this compound intercalates with nucleic acids, resulting in a significant enhancement of its fluorescence.
Mechanism of Plasma Membrane Rupture in Cell Death
The loss of plasma membrane integrity is a hallmark of lytic cell death pathways such as necroptosis and secondary necrosis following apoptosis. A key player in this process is the protein Ninjurin-1 (NINJ1), which mediates plasma membrane rupture. Upon activation by upstream cell death signals, NINJ1 polymerizes into filamentous structures within the plasma membrane, leading to physical disruption and rupture.
Experimental Protocols
The following protocols provide a general framework for using this compound to assess cell viability in 3D cell culture models. Optimization of incubation times and reagent concentrations may be necessary depending on the specific cell type, model size, and density.
Reagents and Materials
-
Ethidium Homodimer III (this compound)
-
Calcein AM
-
Hoechst 33342
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium appropriate for the 3D model
-
Fluorescence microscope or high-content imager with appropriate filters
Staining Protocol for Spheroids and Organoids
-
Prepare Staining Solution: Prepare a working solution containing 2 µM this compound, 1 µM Calcein AM, and 10 µg/mL Hoechst 33342 in PBS or serum-free culture medium. Protect the solution from light.
-
Medium Removal: Carefully remove the culture medium from the wells containing the spheroids or organoids. To avoid dislodging the 3D structures, it is recommended to gently exchange half of the medium.
-
Washing: Gently wash the 3D models with 200 µL of PBS. Remove the PBS carefully.
-
Staining: Add 100 µL of the staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes to 3 hours. For larger or more compact spheroids, a longer incubation time may be necessary to allow for dye penetration. Gentle agitation during incubation can also improve stain distribution.
-
Washing (Optional): The staining solution can be removed and replaced with fresh PBS for imaging to reduce background fluorescence.
-
Imaging: Image the spheroids or organoids using a fluorescence microscope. Use appropriate filter sets for each dye (e.g., DAPI for Hoechst, FITC for Calcein AM, and Texas Red for this compound).
Staining Protocol for Bioprinted Tissues
For bioprinted constructs, which are often larger and more complex, modifications to the standard protocol are necessary to ensure adequate dye penetration.
-
Prepare Staining Solution: Use a slightly higher concentration of this compound (e.g., 4 µM) in the staining solution.
-
Staining and Incubation: Fully immerse the bioprinted construct in the staining solution. The incubation time will likely need to be extended, potentially up to 24 hours, depending on the thickness and density of the tissue.
-
Washing: Perform several gentle washes with PBS to remove unbound dye and reduce background signal.
-
Imaging: For thick constructs, confocal or multiphoton microscopy is recommended to allow for optical sectioning and 3D reconstruction of cell viability.
Data Presentation and Analysis
Quantitative analysis of fluorescence images is essential for obtaining robust and reproducible data. Image analysis software such as ImageJ or CellProfiler can be used for this purpose.
Image Analysis Workflow
-
Image Acquisition: Capture images in all relevant fluorescence channels (blue for total nuclei, green for live cells, red for dead cells). For larger 3D models, acquiring a Z-stack is recommended.
-
Image Processing: If a Z-stack was acquired, create a maximum intensity projection. Split the image into individual channels.
-
Cell Segmentation and Counting:
-
Use the Hoechst (blue) channel to identify and count the total number of cells (nuclei).
-
Use the Calcein AM (green) channel to identify and count live cells.
-
Use the this compound (red) channel to identify and count dead cells.
-
-
Calculate Percentage Viability:
-
% Viability = (Number of Live Cells / Total Number of Cells) x 100
-
% Cytotoxicity = (Number of Dead Cells / Total Number of Cells) x 100
-
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained using this compound in cytotoxicity assays with 3D cell culture models.
Table 1: Dose-Response of a Chemotherapeutic Agent on Spheroid Viability
| Compound Concentration (µM) | % Live Cells (Calcein AM Positive) | % Dead Cells (this compound Positive) |
| 0 (Control) | 95.2 ± 2.1 | 4.8 ± 0.9 |
| 0.1 | 88.5 ± 3.4 | 11.5 ± 1.8 |
| 1 | 65.7 ± 4.2 | 34.3 ± 3.5 |
| 10 | 22.1 ± 5.1 | 77.9 ± 4.9 |
| 100 | 5.4 ± 1.8 | 94.6 ± 2.3 |
Table 2: Comparison of EC50 Values in 2D vs. 3D Cell Culture
| Compound | Cell Line | 2D Culture EC50 (µM) | 3D Spheroid EC50 (µM) |
| Staurosporine | HeLa | 0.121 | 0.85 |
| Mitomycin C | HeLa | 9.307 | 25.6 |
| Paclitaxel | SKOV-3 | 0.05 | 0.5 |
| Lapatinib | MCF-10A | <5 | >5 |
Data in tables are representative and compiled from similar studies for illustrative purposes.
Troubleshooting
Table 3: Common Issues and Solutions for this compound Staining in 3D Models
| Issue | Possible Cause | Recommended Solution |
| No or weak this compound signal in dead cells | Insufficient dye penetration | Increase incubation time (up to 24-72 hours for dense models). Increase this compound concentration. Use gentle agitation during incubation. |
| Insufficient cell death | Use a positive control for cell death (e.g., treat with 70% ethanol for 30 minutes). | |
| High background fluorescence | Autofluorescence from ECM or cell debris | Perform optional wash steps after incubation. Use optical clearing methods for thick tissues. Consider using an autofluorescence quenching agent. |
| Non-specific binding | Ensure the staining solution is freshly prepared. Reduce dye concentration if background is consistently high. | |
| Uneven staining (e.g., only outer layers stained) | Limited dye diffusion in large/compact models | Extend incubation time significantly. Use a permeabilization agent like Triton X-100 (0.1-0.5%) for fixed samples (Note: this compound is not fixable and should be used on live cells). |
| Loss or damage of 3D models during staining | Harsh pipetting or washing | Use wide-bore pipette tips. Perform gentle media exchanges instead of full removal. Use low-speed centrifugation for pelleting if necessary. |
Conclusion
This compound is a reliable and straightforward fluorescent probe for the identification and quantification of dead cells in a variety of 3D cell culture models. When combined with live-cell stains and nuclear counterstains, it provides a powerful tool for assessing cytotoxicity and evaluating the therapeutic potential of drug candidates in physiologically relevant in vitro systems. By following the detailed protocols and troubleshooting guidelines presented here, researchers can obtain accurate and reproducible data to advance their studies in drug development and cell biology.
References
Application Notes and Protocols for EthD-III in High-Content Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-content screening (HCS) has become an indispensable tool in drug discovery and toxicology, enabling the rapid and quantitative analysis of cellular phenotypes in response to various stimuli. A critical parameter in these screens is the assessment of cell viability and cytotoxicity. Ethidium homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that serves as a robust marker for cell death in HCS assays. Due to its impermeability to intact plasma membranes, this compound selectively stains the nuclei of dead or dying cells with compromised membrane integrity, emitting a bright red fluorescence upon binding to DNA.[1][2][3][4][5] This property makes it an excellent tool for quantifying cytotoxicity in a high-throughput manner.
These application notes provide a comprehensive guide to utilizing this compound in multiparametric HCS assays for the assessment of cytotoxicity. Detailed protocols for staining, imaging, and data analysis are provided, along with troubleshooting tips and a summary of key quantitative parameters.
Principle of the Assay
The core principle of an this compound-based cytotoxicity assay lies in the differential permeability of live and dead cells.
-
Live Cells: Healthy cells maintain an intact plasma membrane that acts as a barrier, preventing the entry of this compound into the cytoplasm and nucleus. Therefore, live cells remain unstained by this compound.
-
Dead/Dying Cells: Cells undergoing necrosis or late-stage apoptosis lose their membrane integrity. This allows this compound to enter the cell, intercalate with DNA, and emit a strong red fluorescent signal. The fluorescence intensity of this compound increases significantly upon binding to nucleic acids.
For a more comprehensive analysis, this compound is often multiplexed with other fluorescent probes in HCS assays:
-
Total Cell Staining: A cell-permeant DNA stain, such as Hoechst 33342, is used to label the nuclei of all cells in the population (both live and dead), providing an accurate cell count.
-
Live Cell Staining: A marker for viable cells, such as Calcein AM, can be included. Calcein AM is a non-fluorescent, cell-permeant compound that is converted into the intensely green fluorescent molecule calcein by intracellular esterases in metabolically active cells.
By combining these stains, a multiparametric analysis can be performed on a single cell population, allowing for the simultaneous quantification of live, dead, and total cells.
Data Presentation
Quantitative Assay Parameters
The following table summarizes key quantitative parameters for designing and performing HCS cytotoxicity assays using this compound.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1 - 5 µM | Optimal concentration may vary depending on the cell type and should be titrated for best signal-to-noise ratio. |
| Hoechst 33342 Concentration | 1 - 10 µg/mL | Used for total cell enumeration. |
| Calcein AM Concentration | 0.5 - 2 µM | For simultaneous live cell identification. |
| Incubation Time | 15 - 45 minutes | Incubation should be performed at room temperature or 37°C, protected from light. |
| Incubation Temperature | Room Temperature or 37°C | 37°C may result in faster staining but can also affect cell health over longer periods. |
| Excitation Wavelength (this compound) | ~530 nm | Optimal excitation for this compound when bound to DNA. |
| Emission Wavelength (this compound) | ~625 nm | Red fluorescence emission. |
| Excitation Wavelength (Hoechst 33342) | ~350 nm | UV excitation for blue fluorescence. |
| Emission Wavelength (Hoechst 33342) | ~460 nm | Blue fluorescence emission. |
| Excitation Wavelength (Calcein AM) | ~490 nm | Blue light excitation for green fluorescence. |
| Emission Wavelength (Calcein AM) | ~515 nm | Green fluorescence emission. |
Example Data Summary
The following table illustrates how quantitative data from an HCS cytotoxicity screen can be presented.
| Compound | Concentration (µM) | Total Cell Count (Hoechst) | Dead Cell Count (this compound) | % Cytotoxicity |
| Vehicle (DMSO) | 0.1% | 10,000 | 250 | 2.5% |
| Compound X | 1 | 9,800 | 500 | 5.1% |
| Compound X | 10 | 8,500 | 4,250 | 50.0% |
| Compound X | 100 | 4,000 | 3,800 | 95.0% |
| Staurosporine (Positive Control) | 1 | 5,000 | 4,500 | 90.0% |
Experimental Protocols
Protocol 1: Multiparametric Cytotoxicity Assay using this compound, Hoechst 33342, and Calcein AM
This protocol outlines a method for the simultaneous determination of live, dead, and total cell populations in a 96- or 384-well plate format suitable for HCS.
Materials:
-
Cells of interest cultured in microplates
-
Test compounds and controls
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a clear-bottom 96- or 384-well microplate at a density that will ensure they are in a logarithmic growth phase at the time of the assay. Allow cells to adhere and grow for 24-48 hours.
-
Compound Treatment: Treat cells with a serial dilution of test compounds. Include appropriate vehicle controls (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Preparation of Staining Solution: Prepare a fresh working staining solution containing this compound, Hoechst 33342, and Calcein AM in a suitable buffer like PBS or HBSS. A typical working solution contains 2 µM this compound, 1 µg/mL Hoechst 33342, and 1 µM Calcein AM. Protect the solution from light.
-
Staining: Carefully remove the cell culture medium from the wells and add the staining solution. Alternatively, the staining solution can be added directly to the existing medium, although this may increase background fluorescence.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Washing (Optional): For reduced background fluorescence, the staining solution can be removed and the cells washed once with PBS before adding fresh buffer for imaging.
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for DAPI (for Hoechst), FITC (for Calcein), and Texas Red or Cy3 (for this compound). Acquire images from multiple fields per well to ensure robust statistics.
-
Image Analysis: Use HCS analysis software to segment and identify all nuclei based on the Hoechst signal. Within the identified nuclear population, quantify the intensity of the this compound and Calcein signals for each cell.
-
Data Quantification:
-
Total Cell Count: The number of Hoechst-positive nuclei.
-
Dead Cell Count: The number of this compound-positive nuclei.
-
Live Cell Count: The number of Calcein-positive cells.
-
% Cytotoxicity: (Number of this compound positive cells / Number of Hoechst positive cells) x 100.
-
Protocol 2: Positive Control for Dead Cells
To validate the assay and set analysis parameters, it is essential to have a positive control sample of dead cells.
Materials:
-
Cells cultured in a microplate
-
70% Ethanol or 0.1% Saponin
-
PBS
Procedure:
-
Culture cells as described in Protocol 1.
-
Aspirate the culture medium.
-
Add 70% ethanol to the wells and incubate for 10 minutes at room temperature to fix and permeabilize the cells. Alternatively, treat with 0.1% saponin for 10 minutes.
-
Wash the cells twice with PBS.
-
Proceed with the staining protocol as described in Protocol 1. These wells will serve as the 100% dead cell control.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways leading to cell death and this compound staining.
Experimental Workflow
Caption: Experimental workflow for an this compound-based HCS cytotoxicity assay.
Logical Relationships
Caption: Logical relationship between cell viability, membrane integrity, and this compound staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Dye concentration too high.- Incomplete removal of media.- Autofluorescence of compounds. | - Titrate this compound and other dyes to the lowest effective concentration.- Perform a wash step after staining.- Include a "compound only" control well to assess autofluorescence. |
| Weak this compound Signal in Dead Cells | - Dye concentration too low.- Insufficient incubation time.- Inappropriate filter sets. | - Increase this compound concentration.- Increase incubation time up to 45 minutes.- Ensure the use of appropriate filters for red fluorescence (e.g., Texas Red or Cy3). |
| This compound Staining in Live Cells | - Cells are unhealthy or stressed.- Phototoxicity from imaging.- Assay reagents are cytotoxic. | - Ensure optimal cell culture conditions.- Minimize light exposure during imaging.- Test for cytotoxicity of the staining solution on its own. |
| Inaccurate Cell Segmentation | - Suboptimal Hoechst staining.- Incorrect image analysis parameters. | - Optimize Hoechst concentration and incubation time.- Adjust segmentation parameters in the analysis software to accurately identify all nuclei. |
References
Application Notes and Protocols for EthD-III Staining of Yeast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium Homodimer III (EthD-III) is a high-affinity, red-fluorescent nucleic acid stain that is particularly useful for identifying non-viable cells. Due to its positive charge and size, this compound is impermeant to the intact plasma membranes of live cells. However, in dead or dying cells with compromised membrane integrity, the dye enters the cell and intercalates with DNA and RNA, producing a significant increase in fluorescence.[1][2] This characteristic makes this compound an excellent marker for determining cell viability in a population. These application notes provide a detailed protocol for the use of this compound to stain yeast cells, a common model organism in various fields of research and drug development.
Principle of the Assay
The protocol is based on the differential permeability of live and dead yeast cells. Live yeast cells possess an intact cell membrane that excludes this compound. In contrast, dead or membrane-compromised cells are unable to prevent the entry of the dye. Once inside, this compound binds to nucleic acids, resulting in a bright red fluorescence when excited with appropriate wavelengths of light. This allows for the straightforward differentiation and quantification of live versus dead cells using fluorescence microscopy or flow cytometry.
Data Presentation
The following table summarizes typical quantitative data obtained from this compound staining of yeast cells, comparing untreated cells to those treated with a cytotoxic agent.
| Treatment Group | Total Cells Counted | This compound Positive Cells (Dead) | % Viability | Mean Fluorescence Intensity of Dead Cells (Arbitrary Units) |
| Untreated Control | 500 | 25 | 95% | 1500 |
| Cytotoxic Agent X | 500 | 350 | 30% | 1650 |
Note: This data is illustrative and will vary depending on the yeast strain, growth conditions, and the nature of the cytotoxic treatment.
Experimental Protocols
Materials and Reagents
-
This compound stock solution (e.g., 1 mM in DMSO or water)[1]
-
Yeast cell culture (Saccharomyces cerevisiae or other)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Appropriate yeast growth medium (e.g., YPD, SC)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Fluorescence microscope with appropriate filter sets (e.g., for Texas Red or Cy3)[2] or a flow cytometer
-
Hemocytometer or other cell counting device
-
Optional: A counterstain for total cells (e.g., Hoechst 33342)
-
Optional: Positive control (heat-killed yeast cells)
Experimental Workflow Diagram
Caption: Workflow for yeast cell viability assessment using this compound staining.
Step-by-Step Protocol
1. Yeast Cell Culture and Preparation
a. Culture yeast cells in the appropriate liquid medium to the desired growth phase (typically mid-log phase).
b. Harvest the cells by centrifugation (e.g., 5 minutes at 3,000 x g).
c. Discard the supernatant and wash the cell pellet once with PBS.
d. Resuspend the cells in PBS or a suitable buffer.
e. Determine the cell concentration using a hemocytometer or other cell counting method.
f. Adjust the cell suspension to a final concentration of approximately 1 x 10^6 to 1 x 10^7 cells/mL in PBS.
2. Preparation of Positive Control (Optional but Recommended)
a. To create a population of dead cells, take an aliquot of the yeast cell suspension and heat it at 70-90°C for 15-30 minutes.
b. Allow the heat-killed cell suspension to cool to room temperature before staining.
3. This compound Staining
a. Prepare a working solution of this compound. A final concentration of 2.5-5 µM is a good starting point for yeast cells.[2] This may need to be optimized for different yeast strains and conditions.
b. To 100 µL of the yeast cell suspension, add the appropriate volume of the this compound working solution.
c. Mix gently and incubate for 15-30 minutes at room temperature, protected from light.
4. Imaging and Analysis
a. Fluorescence Microscopy
i. After incubation, an optional wash step can be performed by centrifuging the cells, removing the supernatant, and resuspending in fresh PBS. This can help to reduce background fluorescence.
ii. Place a small volume (e.g., 10 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip.
iii. Observe the cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (e.g., excitation ~530 nm, emission ~620 nm).
iv. Live cells will show little to no fluorescence, while dead cells will exhibit bright red nuclear and/or cytoplasmic staining.
v. Capture images and quantify the number of live (non-fluorescent) and dead (red-fluorescent) cells to determine the percentage of viability.
b. Flow Cytometry
i. After the 15-30 minute incubation, add 400 µL of PBS to each tube.
ii. Analyze the samples on a flow cytometer using an appropriate laser (e.g., 488 nm or 561 nm) and emission filter (e.g., PE-Texas Red channel).
iii. Gate the cell population based on forward and side scatter to exclude debris.
iv. Quantify the percentage of this compound positive (dead) cells.
Signaling Pathway and Mechanism of Action
The mechanism of this compound as a viability stain is based on cell membrane integrity and does not involve a specific signaling pathway. The following diagram illustrates the logical relationship of the staining process.
Caption: this compound selectively enters dead cells with compromised membranes.
Troubleshooting
-
High background fluorescence: Consider an additional wash step after incubation to remove unbound dye. The concentration of this compound may also be too high and could be titrated down.
-
Weak or no signal in dead cells: The concentration of this compound may be too low. Ensure the correct filter sets are being used for microscopy. Confirm that the positive control cells are indeed dead.
-
All cells are stained: The cells may have been handled too harshly, leading to membrane damage in live cells. The incubation time may be too long, or the dye concentration excessively high. Ensure that the cells are not fixed prior to staining, as fixation will permeabilize all cells.
Safety Precautions
This compound is a nucleic acid intercalator and should be handled with care. Although its mutagenicity is not fully characterized, it should be treated as a potential mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and lab coat, when handling the dye. Dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for EthD-III in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium Homodimer III (EthD-III) is a high-affinity, fluorescent nucleic acid stain that is instrumental in cytotoxicity assays for identifying dead or membrane-compromised cells. As a membrane-impermeant dye, this compound is excluded from viable cells that possess an intact plasma membrane. However, in necrotic or late-apoptotic cells where membrane integrity is lost, this compound enters the cell, binds to DNA and RNA, and emits a bright red fluorescence upon excitation. This characteristic makes this compound an excellent and reliable marker for quantifying cell death and assessing the cytotoxic effects of chemical compounds, therapeutic agents, or other experimental conditions.
These application notes provide a comprehensive guide to utilizing this compound in cytotoxicity assays, complete with detailed protocols, data interpretation guidelines, and visual representations of the underlying cellular mechanisms and experimental workflows.
Principle of the Assay
The core principle of the this compound cytotoxicity assay lies in the differential permeability of live and dead cells.
-
Live Cells: Maintain a selectively permeable plasma membrane that acts as a barrier, preventing the entry of this compound into the cytoplasm.
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Dead/Dying Cells: Lose their membrane integrity, allowing this compound to freely pass into the cell. Once inside, this compound intercalates with nucleic acids, resulting in a significant enhancement of its fluorescence.
This assay is frequently performed as a dual-staining procedure, often in conjunction with Calcein AM, a marker for viable cells. Calcein AM is a cell-permeant, non-fluorescent compound that is converted by intracellular esterases in live cells into the intensely green fluorescent molecule, calcein. The simultaneous use of these two dyes allows for the ratiometric analysis of live and dead cells within the same population.
Data Presentation
The quantitative data derived from this compound cytotoxicity assays are pivotal for determining the potency of a cytotoxic agent. The half-maximal effective concentration (EC50) is a key parameter, representing the concentration of a substance that induces a response halfway between the baseline and maximum effect.
| Cell Line | Compound | Treatment Duration | EC50 Value | Citation |
| HeLa | Staurosporine | 24 hours | 0.121 µM | [1] |
| HeLa | Mitomycin C | 24 hours | 9.307 µM | [1] |
| CHO-M1 | Staurosporine | 24 hours | 0.180 µM | [1] |
Experimental Protocols
The following protocols provide a general framework for using this compound in cytotoxicity assays. Optimization may be required depending on the cell type, experimental conditions, and instrumentation.
Materials Required
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Ethidium Homodimer III (this compound) stock solution (e.g., 1 mM in DMSO or water)
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Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS)
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Cell culture medium appropriate for the cell line
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Test compound/cytotoxic agent
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(Optional) Calcein AM stock solution (e.g., 1 mM in DMSO) for dual staining
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(Optional) Hoechst 33342 or DAPI for total cell staining
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Multi-well plates (e.g., 96-well, black-walled for fluorescence assays)
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Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Protocol 1: Cytotoxicity Assay for Adherent Cells using Fluorescence Microscopy
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Cell Seeding: Seed adherent cells in a 96-well, black-walled, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Compound Treatment: The next day, remove the culture medium and add fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Preparation of Staining Solution: Prepare a 2X working staining solution containing this compound in a suitable buffer like PBS. A final concentration of 1-4 µM this compound is generally recommended. If using Calcein AM for dual staining, add it to the same solution for a final concentration of 0.5-2 µM. Protect the solution from light.
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Staining: Carefully remove half of the culture medium from each well and replace it with an equal volume of the 2X staining solution. This results in a 1X final concentration of the dye(s).
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Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.[2][3]
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Imaging: Analyze the stained cells directly using a fluorescence microscope equipped with appropriate filter sets for red (this compound) and green (Calcein AM) fluorescence. Dead cells will fluoresce red, while live cells will fluoresce green.
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Image Analysis: Quantify the number of red and green cells in multiple fields of view for each condition. The percentage of dead cells can be calculated as: (Number of Red Cells / Total Number of Cells) x 100.
Protocol 2: Cytotoxicity Assay for Suspension Cells using Flow Cytometry
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Cell Treatment: Treat suspension cells in culture tubes or flasks with the test compound at various concentrations for the desired duration.
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Cell Harvesting: Following treatment, transfer the cells to centrifuge tubes and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
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Washing: Discard the supernatant and wash the cells once with PBS to remove any residual medium.
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Resuspension and Staining: Resuspend the cell pellet in PBS or a suitable binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add this compound to a final concentration of 1-4 µM. If performing a dual stain, add Calcein AM as well.
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Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
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Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use the appropriate laser and emission filters to detect the red fluorescence from this compound and the green fluorescence from Calcein AM. Gate on the cell population and quantify the percentage of cells in the red-fluorescent (dead) and green-fluorescent (live) populations.
Protocol 3: High-Throughput Cytotoxicity Assay using a Fluorescence Microplate Reader
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Assay Setup: Seed cells and treat with the test compound in a 96-well or 384-well black-walled plate as described in Protocol 1.
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Staining: Prepare and add the staining solution containing this compound (and optionally Calcein AM) as described in Protocol 1.
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Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. For this compound, use an excitation wavelength of ~530 nm and an emission wavelength of ~620 nm. For Calcein AM, use an excitation of ~490 nm and an emission of ~515 nm.
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Data Analysis: The fluorescence intensity from the this compound channel is directly proportional to the number of dead cells. Calculate the percentage of cytotoxicity by comparing the fluorescence in treated wells to that of control wells (untreated and maximum-kill controls).
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for conducting a cytotoxicity assay using this compound.
Signaling Pathways Leading to Membrane Permeabilization
Caption: Various cell death pathways that result in compromised plasma membrane integrity, allowing for this compound entry.
References
Troubleshooting & Optimization
Troubleshooting inconsistent EthD-III staining results.
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during cell viability experiments using Ethidium Homodimer III (EthD-III).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Ethidium Homodimer III (this compound) is a high-affinity, fluorescent nucleic acid stain used to identify dead or membrane-compromised cells.[1][2][3] As a membrane-impermeant dye, it can only enter cells with damaged plasma membranes. Once inside, it binds to DNA and RNA, emitting a bright red fluorescence upon excitation.[1][2] Live cells with intact membranes exclude the dye and therefore do not fluoresce. This compound is 45% brighter than its predecessor, Ethidium Homodimer I (EthD-I).
Q2: What are the spectral properties of this compound?
When bound to DNA, this compound has an excitation maximum at approximately 532 nm and an emission maximum at around 625 nm. It can be effectively visualized using filter sets for Cy®3 or Texas Red®. For flow cytometry applications, the signal is typically detected in the PE channel.
Q3: Can I fix my cells after staining with this compound?
No, this compound is not a fixable dye. If a mixed population of live and dead cells is fixed after staining, the dye can leak from the dead cells and enter the live cells, leading to inaccurate results. If fixation is required, consider using a fixable viability stain.
Q4: How should I store this compound?
This compound, whether in solid form or dissolved in a solvent like DMSO, methanol, or water, should be stored at 4°C and protected from light. When stored correctly, the product is stable for at least five years.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound staining experiments.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the signal from dead cells, making data interpretation difficult.
Q: Why am I observing high background fluorescence in my this compound stained samples?
A: High background is often a result of one of the following:
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Excessive Dye Concentration: Using a higher than optimal concentration of this compound can lead to non-specific binding and increased background.
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Presence of Extracellular DNA: DNA released from dead cells into the extracellular environment can bind to this compound, contributing to background fluorescence.
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Prolonged Incubation Time: Incubating the cells with the dye for too long can increase non-specific staining.
Troubleshooting Workflow for High Background
Caption: Troubleshooting high background fluorescence.
Recommended Actions:
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Optimize this compound Concentration: Perform a concentration titration to determine the lowest effective concentration that provides a clear signal for dead cells with minimal background. A starting point for mammalian cells is 2.5-5 µM and for bacteria is 5 µM. Reducing the concentration can improve the signal-to-background ratio.
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Adjust Incubation Time: Reduce the incubation time. A typical incubation period is 15-30 minutes at room temperature or 37°C. Shorter times may be sufficient and can help minimize background.
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Incorporate Washing Steps: After incubation, gently wash the cells with a suitable buffer (e.g., PBS or HBSS) to remove unbound dye. For suspension cells, this can be done by centrifugation and resuspension in fresh buffer.
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DNase Treatment: In experiments where a high percentage of cell death is expected, consider treating the sample with DNase to degrade extracellular DNA before adding this compound.
Issue 2: Weak or No Staining of Dead Cells
The absence of a clear signal from the dead cell population can lead to an underestimation of cell death.
Q: My positive control (dead cells) is showing weak or no fluorescence. What could be the cause?
A: Several factors can contribute to weak or absent this compound staining:
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Insufficient Dye Concentration: The concentration of this compound may be too low to produce a detectable signal.
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Inadequate Incubation Time: The incubation period may be too short for the dye to effectively penetrate and stain the dead cells.
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Suboptimal Staining Buffer: While this compound is compatible with various buffers, the efficiency of staining can sometimes be buffer-dependent.
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Incorrect Filter Sets/Detection Channel: The microscope filter sets or flow cytometer channel may not be appropriate for the excitation and emission spectra of this compound.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting weak or no this compound signal.
Recommended Actions:
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Confirm Positive Control Viability: Ensure that your method for inducing cell death is effective. Common methods include heat treatment (90°C for 5 minutes for bacteria) or ethanol treatment (15% ethanol for 10 minutes for mammalian cells).
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Increase this compound Concentration: If the signal is weak, try increasing the dye concentration in a stepwise manner.
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Extend Incubation Time: Increase the incubation period to allow for better penetration and staining of dead cells.
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Verify Instrument Settings: Confirm that you are using the correct filter sets for fluorescence microscopy (e.g., Cy®3 or Texas Red®) or the appropriate detection channel for flow cytometry (e.g., PE).
Issue 3: Inconsistent Staining Results
Variability between experiments or even between replicate samples can compromise the reliability of your data.
Q: Why are my this compound staining results inconsistent across experiments?
A: Inconsistent results can stem from a variety of factors:
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Variations in Cell Health and Density: The physiological state and number of cells can impact staining.
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Inconsistent Reagent Preparation: Errors in the dilution and preparation of the this compound working solution can lead to variability.
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Photobleaching: Exposure of the stained samples to light for extended periods can cause the fluorescent signal to fade.
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Spectral Overlap: If performing multicolor experiments, the emission spectrum of another fluorophore may be bleeding into the this compound detection channel.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting inconsistent this compound results.
Recommended Actions:
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Standardize Cell Handling: Ensure that cell culture conditions, passage number, and seeding densities are consistent across experiments.
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Prepare Fresh Reagents: Always prepare fresh working solutions of this compound for each experiment to avoid degradation or changes in concentration.
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Protect from Light: Minimize the exposure of stained samples to light by working in a darkened room and using appropriate light-blocking containers.
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Use Compensation Controls: In multicolor flow cytometry experiments, always include single-color controls to properly compensate for spectral overlap between fluorophores.
Data and Protocols
Quantitative Staining Parameters
The optimal staining parameters for this compound can vary depending on the cell type and experimental conditions. The following table provides a general guideline.
| Parameter | Mammalian Cells | Bacterial Cells |
| Concentration | 2.5 - 5 µM | 5 µM |
| Incubation Time | 15 - 30 minutes | 15 - 30 minutes |
| Incubation Temp. | Room Temperature or 37°C | Room Temperature |
| Staining Buffer | PBS, HBSS, Growth Medium | 150 mM NaCl |
Note: These are starting recommendations. Optimization is highly encouraged for each specific cell type and experimental setup.
Detailed Experimental Protocols
Protocol 1: Staining of Adherent Mammalian Cells for Fluorescence Microscopy
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Cell Culture: Grow adherent cells on coverslips or in imaging-compatible plates to the desired confluency.
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Positive Control (Optional): To prepare a positive control for dead cells, treat a sample of cells with 15% ethanol in media for 10 minutes at room temperature, followed by a wash.
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Staining Solution Preparation: Prepare a fresh working solution of this compound in a suitable buffer (e.g., PBS) at the optimized concentration (typically 2.5-5 µM).
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Staining: Remove the culture medium and gently wash the cells once with PBS. Add the this compound staining solution to the cells, ensuring they are completely covered.
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Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
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Washing: Gently remove the staining solution and wash the cells 1-2 times with PBS to reduce background fluorescence.
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Imaging: Mount the coverslip on a microscope slide with a drop of PBS or imaging buffer. Proceed with imaging using a fluorescence microscope equipped with appropriate filter sets (e.g., Texas Red® or Cy®3).
Protocol 2: Staining of Suspension Cells for Flow Cytometry
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Cell Preparation: Harvest suspension cells by centrifugation and wash them once with PBS.
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Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS or a binding buffer if co-staining with other reagents like Annexin V) at a concentration of approximately 1 x 10^6 cells/mL.
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Staining: Add this compound to the cell suspension at the optimal concentration and mix gently.
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Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.
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Analysis: Analyze the stained cells on a flow cytometer without washing. The this compound signal is typically detected in the PE channel. For multicolor analysis, ensure proper compensation is set using single-stained controls.
Experimental Workflow Diagram
Caption: General experimental workflows for this compound staining.
References
Optimizing EthD-III concentration for different cell types.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ethidium Homodimer III (EthD-III) concentration for various cell types in viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Ethidium Homodimer III (this compound) is a fluorescent nucleic acid stain with a high affinity for DNA.[1][2] It is a membrane-impermeant dye, meaning it cannot cross the intact plasma membrane of live, healthy cells.[3][4][5] When a cell's membrane integrity is compromised, as is the case in late apoptotic or necrotic cells, this compound can enter, bind to the cell's DNA, and emit a bright red fluorescence. This property makes it an excellent marker for identifying dead or dying cells in a population. This compound is often used in conjunction with a live-cell stain, such as Calcein AM, for simultaneous live/dead cell analysis.
Q2: What is the difference between EthD-I, this compound, and Propidium Iodide (PI)?
A2: this compound is a superior alternative to Ethidium Homodimer I (EthD-I) and Propidium Iodide (PI). Compared to EthD-I, this compound is reported to be 45% brighter upon binding to DNA. It also has a significantly higher affinity for DNA and a higher fluorescence quantum yield than both EthD-I and PI, resulting in a brighter signal.
Q3: Can I use this compound on fixed cells?
A3: No, this compound should not be used on fixed cells for live/dead discrimination. The fixation process compromises the cell membrane, which would allow this compound to enter and stain all cells, regardless of their viability at the time of fixation. If you need to fix your cells after staining, be aware that this may increase background signal from this compound, and it is recommended to wash the cells thoroughly to remove any unbound dye before fixation.
Q4: What are the storage and handling recommendations for this compound?
A4: this compound is typically supplied as a solid or in a solution. The solid form is soluble in DMSO, methanol, or water. Both the solid and stock solutions should be stored at 4°C and protected from light. Stock solutions of this compound in DMSO or aqueous media are stable for at least one year when stored frozen at -20°C. While the mutagenicity and toxicity of this compound are not fully known, it binds to nucleic acids and should be handled with standard laboratory safety precautions.
Troubleshooting Guides
Q1: Why am I observing high background fluorescence in my assay?
A1: High background fluorescence can be caused by several factors:
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This compound concentration is too high: For some cell types, a lower concentration of this compound may be necessary to achieve a better signal-to-background ratio.
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Presence of serum esterases: If you are using this compound in combination with Calcein AM in serum-supplemented media, serum esterases can hydrolyze Calcein AM, leading to increased extracellular fluorescence. It is recommended to wash cells with a serum-free buffer like PBS before staining.
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Extended incubation time: While a 15-30 minute incubation is standard, longer incubation times may lead to increased background.
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Cell handling: Rough handling of cells can cause membrane damage, leading to non-specific staining.
Solution Workflow:
Caption: Troubleshooting high background fluorescence.
Q2: Why are my live cells staining with this compound?
A2: If you observe staining of your live cell population, consider the following:
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Compromised cell health: Your "live" cell population may have compromised membrane integrity due to experimental conditions, such as prolonged exposure to the microscope light source or cytotoxicity induced by other reagents.
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Incorrect filter sets: Ensure you are using the appropriate filter sets for detecting this compound fluorescence (e.g., Cy®3 or Texas Red® band-pass filter sets) to avoid bleed-through from other fluorescent signals.
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Fixation issues: As mentioned, fixing cells before or after staining can lead to all cells being stained.
Q3: Why is the this compound signal in my dead cells weak?
A3: A weak signal from your dead cell population could be due to:
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This compound concentration is too low: The concentration of this compound may be insufficient to saturate the DNA in your dead cells. You may need to titrate the concentration upwards.
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Insufficient incubation time: Ensure you are incubating the cells with the dye for the recommended amount of time (typically 15-45 minutes) to allow for sufficient uptake and binding.
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Loss of dead cells: Dead cells, especially if they are non-adherent, can be lost during washing steps. Be gentle during washes or consider a no-wash protocol if possible.
Data Presentation: Recommended this compound Concentrations
| Application | Cell Type | Recommended Concentration Range | Specific Concentration Example | Reference |
| Fluorescence Microscopy | Mammalian Cells (general) | 2.5 - 5 µM | 4 µM | |
| Fluorescence Microscopy | 3D Cell Models | Not specified, titration recommended | 2 µM | |
| Flow Cytometry | Mammalian Cells (general) | Titration recommended (0.1 - 10 µM) | 4 µM | |
| Cytotoxicity Assay | Mammalian Cells | Titration recommended | 3 µM | |
| General Staining | Bacterial Cells | ~5 µM | 5 µM |
Experimental Protocols
Protocol: Optimizing this compound Concentration for a New Cell Type
This protocol outlines the steps to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Materials:
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This compound stock solution (e.g., 1 mM in DMSO)
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Your cell type of interest in culture
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Positive control for dead cells (e.g., 70% ethanol or heat treatment at 56°C for 45 minutes)
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Phosphate-Buffered Saline (PBS) or other suitable buffer
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Fluorescence microscope or flow cytometer
Procedure:
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Prepare Cell Populations:
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Culture your cells to the desired confluency.
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Prepare two populations of cells: a "live" population (untreated) and a "dead" population (positive control). For adherent cells, you can treat them with 15% ethanol for 10 minutes. For suspension cells, heat at 56°C for 45 minutes.
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Prepare a Dilution Series of this compound:
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Prepare a series of this compound working solutions in your chosen buffer (e.g., PBS). A typical titration range is from 0.1 µM to 10 µM.
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Stain the Cells:
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Wash both the live and dead cell populations with PBS to remove any culture medium.
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Resuspend or cover the cells with the different concentrations of this compound working solutions.
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Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
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Wash and Image/Analyze:
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(Optional) Wash the cells gently with PBS to remove excess dye.
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Image the cells using a fluorescence microscope with appropriate filters or analyze by flow cytometry.
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Determine Optimal Concentration:
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The optimal concentration of this compound will be the lowest concentration that gives a bright, clear signal in the dead cell population with minimal background fluorescence in the live cell population.
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Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of live/dead cell staining.
References
How to avoid EthD-III photobleaching during imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize EthD-III photobleaching during fluorescence imaging experiments.
Troubleshooting Guide
Q1: My this compound signal is weak or fades quickly during imaging. What can I do?
A weak or rapidly fading this compound signal is a common issue, often attributable to photobleaching or suboptimal staining and imaging conditions. Here’s a step-by-step guide to troubleshoot this problem.
Initial Checks:
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Confirm Cell Death: Ensure that you have a sufficient population of dead cells in your sample. This compound will only stain cells with compromised plasma membranes. It is advisable to include a positive control of heat- or ethanol-treated cells.
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Proper Storage of this compound: this compound should be stored at 4°C and protected from light.[1] Improper storage can lead to degradation of the dye.
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Correct Filter Sets: Verify that you are using the appropriate filter sets for this compound, which has an excitation/emission maximum of approximately 532/625 nm when bound to DNA.[1] Using incorrect filters will result in poor signal detection.
Optimization of Staining Protocol:
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Optimize Dye Concentration: The recommended concentration of this compound for mammalian cells is typically between 2.5-5 µM.[1] If the signal is weak, you can try titrating the concentration upwards. However, be aware that excessively high concentrations can lead to increased background.
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Incubation Time: Ensure an adequate incubation period, typically 15-30 minutes at room temperature or 37°C, to allow the dye to penetrate dead cells and bind to nucleic acids.[1]
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Staining Medium: this compound can be used in various buffers such as PBS, HBSS, and cell culture medium.[1] Ensure the pH of your imaging medium is stable, as fluctuations can affect fluorescence.
Minimizing Photobleaching During Imaging:
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Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal. This is the most critical factor in reducing photobleaching.
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Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
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Use Antifade Reagents: Incorporate a commercial antifade reagent for live-cell imaging into your imaging medium. These reagents work by scavenging free radicals that cause photobleaching.
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Optimize Image Acquisition Settings: Avoid unnecessary illumination of the sample. Use the microscope's shutter to block the excitation light when not actively acquiring an image. For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.
Frequently Asked Questions (FAQs)
Q2: What is this compound and how does it work?
Ethidium Homodimer III (this compound) is a red-fluorescent nucleic acid stain that is used to identify dead cells. It is a high-affinity dye that binds to DNA and RNA. Because it is membrane-impermeant, it can only enter cells with compromised plasma membranes, a hallmark of cell death. Upon binding to nucleic acids, its fluorescence intensity increases significantly.
Q3: How does this compound compare to other dead cell stains like Propidium Iodide (PI) and EthD-I?
This compound is considered a superior alternative to both Propidium Iodide (PI) and Ethidium Homodimer I (EthD-I). While spectrally similar, this compound is reported to be 45% brighter than EthD-I and has a higher quantum yield and affinity for DNA than PI. This can result in a brighter signal from dead cells, potentially allowing for lower excitation power and reduced photobleaching.
Q4: Can I fix my cells after staining with this compound?
No, this compound is not fixable. If you attempt to fix cells after staining, the dye can leak out of the dead cells and enter the now-permeabilized live cells, leading to inaccurate results.
Q5: Are there any commercially available antifade reagents compatible with this compound for live-cell imaging?
Yes, there are several commercial antifade reagents designed for live-cell imaging that should be compatible with this compound. One such example is ProLong™ Live Antifade Reagent, which is added to the cell culture medium before imaging. These reagents are formulated to be non-toxic to living cells while reducing photobleaching.
Q6: How can I create a positive control for this compound staining?
To create a positive control of dead cells, you can treat a sample of your cells with 70% ethanol for 10-30 minutes or by heating them to 56-90°C for 5-45 minutes. This will ensure you have a population of cells with compromised membranes that should stain brightly with this compound.
Data Presentation
| Feature | Ethidium Homodimer III (this compound) | Propidium Iodide (PI) | Ethidium Homodimer I (EthD-I) |
| Relative Brightness | Very High | High | High |
| Fluorescence Quantum Yield | Higher than PI and EthD-I | Lower than this compound | Lower than this compound |
| Affinity for Nucleic Acids | Higher than PI and EthD-I | Lower than EthD-I and this compound | Lower than this compound |
| Fixability | No | No | No |
| Primary Application | Dead Cell Staining | Dead Cell Staining, Cell Cycle Analysis | Dead Cell Staining |
Experimental Protocols
Protocol 1: Staining Adherent Cells with this compound
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Cell Culture: Grow adherent cells on coverslips or in imaging-compatible plates to the desired confluency.
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Induce Cell Death (Optional): If necessary, treat cells with the experimental compound to induce cell death. Include appropriate positive and negative controls.
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Prepare Staining Solution: Prepare a 2X working solution of this compound in your preferred imaging buffer (e.g., PBS or phenol red-free culture medium). A final concentration of 2.5-5 µM is recommended for mammalian cells.
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Staining: Remove the cell culture medium and add the this compound staining solution to the cells.
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Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
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Imaging: Image the cells directly in the staining solution using a fluorescence microscope with appropriate filter sets for red fluorescence.
Protocol 2: Minimizing Photobleaching During Time-Lapse Imaging of this compound
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Sample Preparation: Prepare your live/dead cell sample as described in Protocol 1.
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Add Antifade Reagent: If using a live-cell antifade reagent, add it to the imaging medium according to the manufacturer's instructions. For example, ProLong™ Live Antifade Reagent is typically added 15-120 minutes before imaging.
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Microscope Setup:
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Turn on the fluorescence light source and allow it to stabilize.
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Select the appropriate filter cube for this compound (e.g., a TRITC or Texas Red filter set).
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Set the excitation intensity to the lowest possible level.
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Use a high numerical aperture objective to maximize light collection.
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Image Acquisition:
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Focus on the sample using brightfield or DIC to minimize fluorescence exposure.
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Set the camera exposure time to the minimum that provides an adequate signal-to-noise ratio.
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For time-lapse imaging, set the interval between acquisitions to be as long as experimentally permissible.
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Use the shutter to block the excitation light path between image acquisitions.
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Image Analysis: If significant photobleaching still occurs, it can sometimes be corrected for during image analysis using plugins available in software like ImageJ.
Visualizations
References
EthD-III Signal Bleed-Through in Multicolor Fluorescence Microscopy: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing EthD-III signal bleed-through in multicolor fluorescence microscopy experiments.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Ethidium Homodimer III (this compound) is a high-affinity, red-fluorescent nucleic acid stain.[1][2] It is cell membrane-impermeant, meaning it cannot cross the intact membranes of live cells.[1][2] Its primary application is as a dead cell indicator in a variety of cell types, including mammalian cells, bacteria, and yeast.[1] When a cell's membrane is compromised (a hallmark of cell death), this compound can enter, bind to DNA and RNA, and emit a bright red fluorescence.
Q2: What is signal bleed-through in the context of this compound staining?
Signal bleed-through, also known as crosstalk or spectral overlap, occurs when the fluorescence emission from one dye is detected in the filter set intended for another dye. In the case of this compound, which emits in the red spectrum, bleed-through can occur from other fluorophores used in the experiment, most commonly from green-emitting dyes like Calcein AM. This can lead to the false appearance of red signal in live, green-stained cells, complicating the accurate assessment of cell viability.
Q3: Why does bleed-through often occur with this compound in live/dead assays?
Live/dead assays often pair this compound with Calcein AM, a green-fluorescent dye that stains live cells. The emission spectrum of Calcein AM can extend into the red range, where this compound is detected. If the microscope's filter sets are not sufficiently specific, this spectral overlap can result in the Calcein AM signal "bleeding through" into the this compound channel.
Q4: Can this compound be used with blue nuclear stains like DAPI or Hoechst?
Yes, this compound is frequently used in combination with blue nuclear stains like DAPI or Hoechst to label the nuclei of all cells in a population. However, it's important to be aware that under certain conditions, particularly with UV excitation, DAPI and Hoechst dyes can be photoconverted to forms that emit in the green and even red spectra, which could potentially interfere with Calcein AM and this compound signals.
Q5: Is this compound fixable after staining?
No, this compound is not fixable. If a mixture of live and dead cells stained with this compound is fixed, the dye can leak from the dead cells and enter the now-permeabilized live cells, leading to inaccurate results.
Troubleshooting Guides
Issue 1: I see a red signal in my live, green-stained (Calcein AM) cells.
This is a classic sign of bleed-through from the green channel into the red channel. Here's how to troubleshoot this issue:
1. Verify with Single-Stain Controls:
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Prepare a sample of only live cells stained with just Calcein AM.
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Image this sample using both the green and red filter sets.
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If you observe a signal in the red channel, this confirms bleed-through.
2. Optimize Microscope Filter Sets:
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Ensure you are using appropriate filter sets for your combination of dyes. For a Calcein AM and this compound experiment, you will need a filter set that effectively separates the green and red emission spectra.
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Using filters with narrower bandwidths can help to minimize the detection of overlapping signals.
3. Adjust Exposure Times and Gain Settings:
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Reduce the exposure time or gain for the green channel. Over-saturating the green signal can exacerbate bleed-through into the red channel.
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Acquire the image in the red channel first, with a shorter exposure, and then acquire the green channel.
4. Perform Compensation:
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If bleed-through cannot be eliminated through hardware or acquisition settings, a post-acquisition correction method called "compensation" or "spectral unmixing" can be applied.
-
This involves acquiring images of single-stained control samples for each fluorophore and using software to mathematically subtract the bleed-through signal from the multicolor image. (See Experimental Protocols for a detailed guide on preparing compensation controls).
Troubleshooting Workflow for this compound Bleed-Through
Caption: A logical workflow to diagnose and correct for this compound signal bleed-through.
Spectral Properties of Common Dyes
The following table summarizes the spectral properties of this compound and commonly used co-stains. Understanding these properties is crucial for selecting appropriate filter sets and minimizing spectral overlap.
| Fluorophore | Color | Excitation Max (nm) | Emission Max (nm) | Recommended Filter Set |
| This compound | Red | 532 | 625 | Cy®3 or Texas Red® |
| Calcein AM | Green | 494 | 517 | FITC |
| Hoechst 33342 | Blue | 350 | 461 | DAPI |
| DAPI | Blue | 358 | 461 | DAPI |
Data sourced from multiple product datasheets.
Visualization of Spectral Overlap
Caption: A simplified representation of the spectral overlap between common fluorophores.
Experimental Protocols
Protocol 1: Live/Dead/Total Cell Staining with Calcein AM, this compound, and Hoechst 33342
This protocol outlines a general procedure for staining a mixed population of live and dead cells.
Materials:
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Calcein AM stock solution (e.g., 1 mM in DMSO)
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This compound stock solution (e.g., 2 mM in DMSO/H₂O)
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Hoechst 33342 stock solution (e.g., 10 mg/mL in H₂O)
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Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
Procedure:
-
Prepare Staining Solution: Prepare a working solution containing 1 µM Calcein AM, 2 µM this compound, and 10 µg/mL Hoechst 33342 in PBS or serum-free medium. Protect the solution from light.
-
Cell Preparation:
-
For adherent cells, remove the culture medium and wash once with PBS.
-
For suspension cells, centrifuge to pellet the cells and resuspend in PBS.
-
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
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Washing (Optional): The staining can be performed without a wash step. However, for clearer imaging, you can gently wash the cells once with PBS to remove excess dyes.
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Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue), FITC (green), and Texas Red® or Cy®3 (red).
Protocol 2: Preparation of Single-Stain Compensation Controls
To accurately perform compensation, it is essential to have single-stained control samples.
Materials:
-
Three separate populations of your cells
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Calcein AM, this compound, and Hoechst 33342 stock solutions
-
PBS or other suitable buffer
-
70% Ethanol (for preparing dead cells)
Procedure:
-
Prepare Cell Populations:
-
Live Cell Control: Use a healthy population of your cells.
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Dead Cell Control: Take a population of your cells and treat them with 70% ethanol for 10-15 minutes to induce cell death. Wash the cells thoroughly with PBS to remove the ethanol.
-
Total Cell Control: Use a healthy population of your cells.
-
-
Stain the Controls:
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Calcein AM Control: Stain the live cell population with only Calcein AM (e.g., 1 µM) for 15-30 minutes.
-
This compound Control: Stain the dead cell population with only this compound (e.g., 2 µM) for 15-30 minutes.
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Hoechst/DAPI Control: Stain the total cell population with only Hoechst 33342 (e.g., 10 µg/mL) for 15-30 minutes.
-
-
Image the Controls:
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For each single-stained control, acquire images in all three channels (blue, green, and red) using the same acquisition settings (exposure, gain, etc.) that you will use for your fully stained experimental sample.
-
These images will be used by your imaging software to calculate the compensation matrix and correct for bleed-through.
-
Experimental Workflow for Compensation Controls
Caption: Workflow for preparing and imaging single-stain compensation controls.
References
Can EthD-III be used on fixed cells and what are the issues?
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ethidium homodimer III (EthD-III) for cell viability assessment. Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: Can Ethidium homodimer III (this compound) be used to stain fixed cells?
No, this compound is not recommended for distinguishing between live and dead cells in a fixed cell population.[1][2] this compound is a membrane-impermeant dye that selectively enters cells with compromised plasma membranes, which is a key characteristic of dead or dying cells.[3][4][5] The fixation process itself permeabilizes the cell membrane, allowing this compound to enter and stain all cells, regardless of their viability at the time of fixation. This leads to non-specific staining and makes it impossible to differentiate between live and dead cell populations.
Q2: What happens if I fix cells after staining with this compound?
Fixing cells after they have been stained with this compound is also not advisable. The dye is not fixable, and the fixation process can cause the dye to leak from the stained dead cells and enter the now-permeabilized live cells. This redistribution of the dye will result in false-positive staining of live cells.
Q3: What is the mechanism of action for this compound?
This compound is a high-affinity nucleic acid stain that is positively charged and cannot cross the intact plasma membrane of live cells. In dead cells, the membrane integrity is compromised, allowing this compound to enter the cell and bind to DNA and RNA. Upon binding to nucleic acids, the fluorescence of this compound is significantly enhanced, producing a bright red signal.
Q4: Are there any fixable alternatives to this compound for dead cell staining?
Yes, for applications requiring fixation after viability staining, it is recommended to use a fixable viability dye. These dyes are amine-reactive and covalently bind to cellular proteins. In live cells, they only react with surface proteins, resulting in dim staining. In dead cells with compromised membranes, they can enter the cell and bind to intracellular proteins as well, leading to a much brighter fluorescent signal. An example of a fixable dead cell stain is Live-or-Dye NucFix™ Red.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| All cells are stained red with this compound. | Cells were fixed before staining. | This compound is not suitable for fixed cells. Use a fixable viability dye for fixed-cell applications. |
| Cells were fixed after staining. | This compound is not fixable and can leak into live cells upon fixation. Stain with this compound and analyze the cells without fixation. | |
| High background fluorescence. | Inadequate washing after staining, especially if intending to fix the cells for other markers. | Wash cells thoroughly with PBS or a suitable buffer after this compound incubation to remove unbound dye before any subsequent fixation steps. |
| Concentration of this compound is too high. | Optimize the staining concentration of this compound for your specific cell type and experimental conditions. A typical starting concentration is 2.5-5 µM for mammalian cells. | |
| Weak or no red fluorescence in dead cells. | Insufficient incubation time. | Ensure an adequate incubation period, typically 15-30 minutes at room temperature or 37°C, protected from light. |
| Incorrect filter set on the microscope. | Use the appropriate filter set for this compound, which has an excitation/emission maximum of approximately 532/625 nm when bound to DNA. A Cy®3 or Texas Red® filter set is generally suitable. | |
| Cell population has very high viability. | Include a positive control of dead cells to ensure the staining protocol is working correctly. Dead cells can be prepared by heat treatment (e.g., 90°C for 5 minutes for bacteria) or ethanol treatment (e.g., 15% ethanol for 10 minutes for adherent mammalian cells). |
This compound Properties and Compatibility with Fixation
| Property | Description |
| Mechanism | Nucleic acid stain that enters cells with compromised plasma membranes. |
| Cell Permeability | Impermeant to live cells with intact membranes. |
| Fluorescence | Exhibits a >30-fold fluorescence enhancement upon binding to DNA and RNA. |
| Excitation/Emission (with DNA) | ~532 nm / ~625 nm. |
| Use with Live Cells | Ideal for identifying dead cells in a live cell population for analysis by fluorescence microscopy or flow cytometry. |
| Use with Fixed Cells | Not Recommended. Fixation permeabilizes all cell membranes, leading to non-specific staining of all cells. |
| Fixability | Not Fixable. Staining is lost and can redistribute to live cells if fixation is performed after staining. |
Visualizing the Staining Mechanism and Workflow
Caption: Mechanism of this compound staining in live versus dead cells.
Caption: Correct experimental workflow for using this compound.
References
Solving issues with EthD-III aggregation in staining buffer.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Ethidium Homodimer III (EthD-III) aggregation in staining buffers. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows.
Troubleshooting Guide for this compound Aggregation
This compound aggregation can manifest as particulate matter in the staining solution, leading to inconsistent staining, high background fluorescence, and inaccurate experimental results. The following guide provides solutions to common problems encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitate or Cloudiness in Staining Buffer | High this compound Concentration: The concentration of this compound in the working solution may exceed its solubility limit in the chosen buffer. | - Prepare fresh staining solution and ensure the final this compound concentration is within the recommended range (typically 2.5-5 µM for mammalian cells). - If a higher concentration is required, consider preparing the stock solution in DMSO and diluting it in the aqueous buffer immediately before use. |
| Suboptimal Buffer Conditions: The pH or ionic strength of the staining buffer may not be optimal for this compound solubility. | - Adjust the pH of the staining buffer to a neutral range (pH 7.0-7.4). - Optimize the salt concentration. While physiological salt concentrations (e.g., 150 mM NaCl) are generally well-tolerated, very high or very low salt concentrations can promote aggregation.[1] | |
| Improper Storage: The this compound stock solution may have been stored improperly, leading to degradation and precipitation. | - Store this compound stock solutions at 4°C and protected from light, as recommended by the manufacturer.[2] - Avoid repeated freeze-thaw cycles. Aliquot the stock solution upon receipt. | |
| High Background Staining or Non-specific Binding | This compound Aggregates: Small, non-visible aggregates of this compound can bind non-specifically to cell surfaces or other components in the sample. | - Centrifuge the staining solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates before adding it to the cells. - Filter the staining solution through a 0.2 µm syringe filter. |
| Excessive Dye Concentration: Using a higher than necessary concentration of this compound can lead to increased background. | - Titrate the this compound concentration to determine the lowest effective concentration that provides a robust signal for dead cells with minimal background. | |
| Inconsistent or Non-reproducible Staining Results | Variability in Staining Solution Preparation: Inconsistent preparation of the this compound staining solution can lead to batch-to-batch variability. | - Ensure that the this compound stock solution is fully dissolved and well-mixed before each use. - Use a calibrated pipette to accurately dispense the stock solution. - Prepare a fresh working solution for each experiment. |
| Interaction with Other Reagents: Components in the staining buffer or co-stains may interact with this compound, causing aggregation. | - If using a multi-color staining panel, be aware of potential interactions between different fluorescent dyes. Consider using a commercially available staining buffer designed to minimize dye-dye interactions. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility information for structurally similar nucleic acid stains, Ethidium Bromide and Propidium Iodide, which can serve as a useful reference. This compound is known to be soluble in water, DMSO, and methanol.[2]
| Compound | Solvent/Buffer | Reported Solubility |
| Ethidium Bromide | Water | ~40 g/L[3] |
| Propidium Iodide | Phosphate-Buffered Saline (PBS), pH 7.2 | ≤ 2 mg/mL[4] |
| Dimethyl Sulfoxide (DMSO) | ≤ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Detection of this compound Aggregates using Fluorescence Microscopy
Objective: To visually inspect for the presence of this compound aggregates in a staining solution.
Methodology:
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Prepare Staining Solution: Prepare the this compound staining solution at the desired working concentration in your chosen buffer.
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Sample Preparation:
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Place a small drop (10-20 µL) of the staining solution onto a clean microscope slide.
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Carefully place a coverslip over the drop, avoiding air bubbles.
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-
Microscopy:
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Examine the slide using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation ~530 nm, emission ~620 nm).
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Acquire images at high magnification (e.g., 40x or 60x).
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Analysis:
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Observe the images for the presence of bright, distinct fluorescent particles or amorphous fluorescent structures, which are indicative of this compound aggregates. A homogenous, diffuse fluorescence background suggests a well-dissolved dye.
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Protocol 2: General Staining Protocol for Mammalian Cells
Objective: To stain dead mammalian cells with this compound while minimizing aggregation.
Methodology:
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Cell Preparation:
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Culture mammalian cells under standard conditions.
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For a positive control, treat a sample of cells to induce cell death (e.g., heat at 56°C for 30 minutes or treat with 70% ethanol for 10 minutes).
-
-
Staining Solution Preparation:
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Prepare a 2X working solution of this compound in a suitable buffer (e.g., PBS, HBSS). A typical final concentration is 2.5-5 µM.
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Vortex the solution thoroughly.
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(Optional but recommended) Centrifuge the 2X solution at >10,000 x g for 5 minutes to pellet any pre-existing aggregates.
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-
Staining:
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Wash the cells once with PBS.
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Resuspend the cell pellet in 1X buffer.
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Add an equal volume of the 2X this compound staining solution to the cell suspension.
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Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
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Analyze the stained cells by fluorescence microscopy or flow cytometry using the appropriate filter sets.
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Frequently Asked Questions (FAQs)
Q1: I see small particles in my this compound staining buffer after preparing it. What should I do?
A1: The presence of particles indicates that the this compound may have aggregated. To resolve this, you can try centrifuging your staining solution at a high speed (e.g., >10,000 x g for 5-10 minutes) and using the supernatant for staining. Alternatively, you can filter the solution through a 0.2 µm syringe filter. To prevent this from happening in the future, ensure your stock solution is stored correctly and that your working solution is within the recommended concentration and prepared in a suitable buffer.
Q2: Can I use a buffer other than PBS or HBSS for my this compound staining?
A2: Yes, this compound is generally compatible with a variety of physiological buffers. However, it is always recommended to test a new buffer for compatibility and potential to cause aggregation. Buffers with a neutral pH (around 7.2-7.4) and physiological salt concentrations are typically a good starting point.
Q3: Does the temperature at which I prepare and use the staining buffer affect this compound aggregation?
A3: Yes, temperature can influence the solubility of this compound. It is best to prepare and use the staining solution at room temperature. Avoid using cold buffers directly from the refrigerator, as this may decrease the solubility of the dye and promote aggregation.
Q4: Can I fix my cells after staining with this compound?
A4: It is generally not recommended to fix cells after staining with this compound for live/dead discrimination. Fixation can compromise the cell membrane, allowing the dye to enter and stain all cells, leading to false-positive results.
Q5: How can I be sure that what I'm seeing under the microscope are stained dead cells and not just dye aggregates?
A5: Stained dead cells will typically show a distinct nuclear or whole-cell fluorescence pattern. Dye aggregates, on the other hand, will appear as bright, often irregularly shaped, fluorescent particles that are not necessarily co-localized with cells. Comparing the staining pattern of your experimental sample with a positive control (a population of cells known to be dead) can help you differentiate between specific staining and aggregates.
Visualizations
Caption: A flowchart for troubleshooting common this compound aggregation issues.
Caption: Key factors that can contribute to this compound aggregation.
References
EthD-III Technical Support Center: Proper Storage, Handling, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of Ethidium Homodimer III (EthD-III) to ensure experimental success and maintain reagent stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound, in both solid and solution form, should be stored at 2 to 8°C and protected from light.[1][2] When stored as recommended, the product is stable for at least five years from the date of receipt.[1] Some kits containing this compound may recommend storage at -20°C, particularly for stock solutions in DMSO or aqueous media, where it can be stable for at least one year.[3][4] Always refer to the product-specific information sheet for the most accurate storage instructions.
Q2: How should I dissolve solid this compound?
A2: this compound is soluble in DMSO, methanol, or water. For creating stock solutions, DMSO is a common choice.
Q3: Is this compound sensitive to freeze/thaw cycles?
A3: While some sources state that stock solutions of this compound in DMSO/H2O can be stored frozen at -20°C for at least a year, it is generally advisable to avoid repeated freeze/thaw cycles to maintain optimal performance.
Q4: What are the safety precautions for handling this compound?
A4: The mutagenicity and toxicity of this compound are currently unknown. However, because it binds to nucleic acids, it should be handled with universal laboratory safety precautions. This includes wearing appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eye or face protection. Avoid ingestion, and contact with eyes or skin.
Q5: Can this compound be used to stain fixed cells?
A5: No, this compound is not suitable for staining fixed cells to differentiate between live and dead populations. Fixation compromises the cell membrane, allowing this compound to enter and stain all cells, regardless of their viability at the time of fixation. If you need to fix your cells after staining, be aware that the dye can leak from dead cells and enter live cells, leading to inaccurate results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | 1. Dye concentration is too high. 2. Incubation time is too long. 3. Incomplete removal of unbound dye. 4. Fixation after staining. | 1. Optimize the this compound concentration; reducing it may improve the signal-to-background ratio. 2. Reduce the incubation time. 3. Ensure thorough washing of cells after incubation to remove excess dye. 4. If fixation is necessary, wash cells thoroughly before fixation to remove unbound dye. |
| No or weak staining of dead cells | 1. Insufficient dye concentration. 2. Inadequate incubation time. 3. Incorrect filter set for imaging. 4. Dye degradation due to improper storage. | 1. Increase the this compound concentration. Optimization may be required for different cell types. 2. Increase the incubation time; 15-30 minutes is a general guideline. 3. Use appropriate filter sets for fluorescence microscopy, such as Cy®3 or Texas Red® band-pass filters. For flow cytometry, detect in the PE channel. 4. Ensure the dye has been stored correctly at 2-8°C and protected from light. |
| Live cells are being stained | 1. Cell membranes are compromised due to harsh handling. 2. Cytotoxic effects of other reagents in the assay. 3. Use on unfixed cells is required for live/dead discrimination. | 1. Handle cells gently during washing and staining procedures. 2. Evaluate the potential cytotoxicity of your experimental conditions or other staining reagents. 3. Confirm that you are not fixing the cells before or during the staining process. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Stability | Light Sensitivity |
| Solid | N/A | 2-8°C | At least 5 years from date of receipt | Protect from light |
| Solution | DMSO, Methanol, or Water | 2-8°C | At least 5 years from date of receipt | Protect from light |
| Stock Solution | DMSO/H2O | -20°C | At least 1 year | Protect from light |
Experimental Protocols
General Staining Protocol for Mammalian Cells
This protocol provides a general guideline. Optimization may be necessary for different cell types.
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Cell Preparation:
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Culture cells under appropriate conditions until they reach the desired confluency.
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For a positive control (dead cells), incubate a sample of cells with 15% ethanol for 10 minutes at room temperature or at 56°C for 45 minutes.
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Staining Solution Preparation:
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Prepare a working solution of this compound at a final concentration of 2.5-5 µM in a suitable buffer such as PBS, HBSS, or 150 mM NaCl.
-
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Staining:
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If working with adherent cells, wash them with the buffer. For suspension cells, pellet them by centrifugation and resuspend in the buffer.
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Add the this compound staining solution to the cells.
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Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
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Imaging:
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(Optional) Wash the cells to remove excess dye.
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For fluorescence microscopy, image the cells using a Cy®3 or Texas Red® filter set.
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For flow cytometry, analyze the cells in the PE channel.
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Mandatory Visualizations
Caption: Mechanism of this compound action in live versus dead cells.
Caption: General experimental workflow for this compound staining.
References
EthD-III Automated Cell Counting Technical Support Center
Welcome to the technical support center for EthD-III troubleshooting in automated cell counting applications. This guide is designed for researchers, scientists, and drug development professionals to quickly resolve common issues encountered during cell viability and cytotoxicity experiments using Ethidium Homodimer III (this compound).
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when using this compound with automated cell counters.
Issue 1: High Background Fluorescence Obscuring Results
Question: My automated cell counter is detecting high background fluorescence in the red channel, even in my negative control population. What could be causing this and how can I fix it?
Answer: High background fluorescence can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
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Optimize this compound Concentration: Excessive dye concentration is a primary cause of high background. It's crucial to titrate this compound to find the optimal concentration for your specific cell type and experimental conditions. Reducing the concentration may improve the signal-to-background ratio.[1][2]
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Wash Steps: Although many protocols are no-wash, if you are experiencing high background, consider introducing an optional wash step after incubation to remove unbound dye.[3] Be gentle during washes to avoid losing cells, especially if they are non-adherent.
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Check for Cell Lysis: If your cell handling procedures are too harsh, it can cause premature cell lysis, releasing DNA into the medium. This compound can bind to this extracellular DNA, increasing background fluorescence. Ensure gentle pipetting and centrifugation.
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Incubation Time: While typical incubation times are 15-30 minutes, longer incubation might lead to increased non-specific binding.[3] Try reducing the incubation time.
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Reagent Quality and Storage: Ensure your this compound stock solution has been stored correctly at 4°C and protected from light.[3] Improper storage can lead to dye degradation and altered performance.
Issue 2: Low or No Signal in Dead Cell Population
Question: I have treated my cells with a cytotoxic agent, but I am seeing a very low or no red signal from this compound in my automated cell counter. Why is this happening?
Answer: A weak or absent signal in your positive control or treated cell population can be due to several reasons:
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Insufficient Dye Concentration: The this compound concentration may be too low to effectively stain the dead cells. Refer to the recommended concentration range and consider optimizing it for your cell type.
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Inadequate Incubation Time: Ensure you are incubating the cells with this compound for a sufficient amount of time (typically 15-30 minutes) to allow the dye to penetrate compromised cell membranes and bind to nucleic acids.
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Incorrect Filter Sets: Verify that your automated cell counter is equipped with the appropriate filter sets for this compound. The excitation and emission maxima are around 532 nm and 625 nm, respectively, when bound to DNA. Using filter sets for fluorophores like Propidium Iodide or Texas Red is generally appropriate.
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Cell Type Variability: Some cell types may require different staining conditions. It is always recommended to run a positive control of heat-killed or ethanol-treated cells to confirm that the staining protocol is effective for your specific cells.
Issue 3: Inconsistent or Variable Staining Results
Question: My results with this compound are not consistent between experiments. What could be the cause of this variability?
Answer: Inconsistent results can be frustrating. Here are some potential sources of variability and how to address them:
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Cell Density: Ensure you are using a consistent cell density across your experiments. Very high or very low cell numbers can affect the accuracy of automated cell counters.
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Reagent Preparation: Prepare fresh working solutions of this compound for each experiment. Aqueous solutions of some fluorescent dyes can be susceptible to hydrolysis.
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Automated Counter Settings: Verify that the settings on your automated cell counter, such as focus and exposure, are consistent for each run. Incorrect focusing can lead to poor discrimination between live and dead cells.
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Thorough Mixing: Ensure that the cell suspension and the this compound staining solution are thoroughly mixed before analysis to ensure a homogenous cell population and uniform staining.
Below is a troubleshooting workflow to help you systematically address these common issues.
Caption: A workflow for troubleshooting common this compound staining issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a fluorescent nucleic acid stain that is impermeant to cells with intact plasma membranes. In dead or dying cells, where membrane integrity is compromised, this compound can enter the cell and bind to nucleic acids. This binding results in a significant enhancement of its fluorescence, producing a bright red signal that allows for the identification and quantification of dead cells.
Caption: Mechanism of this compound for live and dead cell discrimination.
Q2: Can I fix my cells after staining with this compound?
No, this compound is not fixable. If you attempt to fix the cells after staining, the dye can leak from the dead cells and enter the live cells, leading to inaccurate results. If fixation is a required step in your workflow, you should consider using a fixable dead cell stain.
Q3: What are the optimal excitation and emission wavelengths for this compound?
When bound to DNA, this compound has an excitation maximum at approximately 532 nm and an emission maximum at around 625 nm. It also has a strong absorbance peak in the UV range at 279 nm. For automated cell counters and fluorescence microscopy, filter sets appropriate for Cy®3 or Texas Red® are typically suitable. For flow cytometry, the signal is usually detected in the PE channel.
Q4: How should I store this compound?
This compound, both in solid form and in solution, should be stored at 4°C and protected from light. When stored correctly, the product is stable for at least five years from the date of receipt.
Data Presentation
The following tables summarize key quantitative data for using this compound in automated cell counting.
Table 1: this compound Spectral Properties
| Property | Wavelength (nm) |
| Excitation Maximum (with DNA) | 532 |
| Emission Maximum (with DNA) | 625 |
| UV Absorbance Peak | 279 |
Table 2: Recommended Staining Parameters for Mammalian Cells
| Parameter | Recommended Range | Notes |
| Final Concentration | 1 - 5 µM | Optimal concentration may vary with cell type and should be determined empirically. |
| Incubation Time | 15 - 45 minutes | Should be performed at room temperature or 37°C, protected from light. |
| Staining Buffer | PBS, HBSS, or growth medium | Serum-free buffer is recommended to avoid potential interference from serum esterases if co-staining with Calcein AM. |
Experimental Protocols
Protocol 1: Standard Staining for Suspension Cells
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Cell Preparation: Adjust the cell suspension to the desired density in an appropriate buffer (e.g., PBS or growth medium).
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Positive Control (Optional but Recommended): Prepare a dead cell control by incubating a separate aliquot of cells at 56°C for 45 minutes and then allowing them to cool.
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Staining: Add this compound to the cell suspension to achieve the desired final concentration (typically 2.5-5 µM). Mix well by gentle vortexing or pipetting.
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Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
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Analysis: Analyze the stained cells directly on your automated cell counter using the appropriate fluorescence channel. An optional wash step can be included before analysis if high background is observed.
Protocol 2: Staining for Adherent Cells
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Cell Culture: Grow adherent cells in a suitable vessel (e.g., 96-well plate).
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Positive Control (Optional but Recommended): To generate a dead cell population, you can treat a subset of cells with 15% ethanol for 10 minutes at room temperature, followed by a wash.
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Staining Solution Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS) at the desired concentration.
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Staining: Remove the cell culture medium and gently wash the cells once with PBS. Add the this compound staining solution to the cells.
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Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
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Analysis: Gently wash the cells with PBS to remove the staining solution and add fresh PBS for imaging on an automated cell counter or fluorescence microscope.
References
Validation & Comparative
A Comparative Guide to EthD-III and Ethidium Homodimer-I for Cell Viability and Nucleic Acid Staining
For researchers, scientists, and drug development professionals engaged in cell-based assays, the accurate differentiation between live and dead cell populations is paramount. Ethidium Homodimer-I (EthD-I) has long been a staple fluorescent probe for identifying non-viable cells. However, the advent of Ethidium Homodimer-III (EthD-III) presents a potentially superior alternative. This guide provides an objective comparison of these two nucleic acid stains, supported by performance data and detailed experimental protocols to aid in the selection of the most appropriate reagent for your research needs.
Fundamental Properties and Mechanism of Action
Both EthD-I and this compound are high-affinity, membrane-impermeant fluorescent nucleic acid stains. Their large size and positive charge prevent them from crossing the intact plasma membranes of live cells. However, in cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis, these dyes can enter and intercalate with DNA and RNA. Upon binding to nucleic acids, their fluorescence is significantly enhanced, emitting a bright red signal that allows for the clear identification of dead cells.
This compound has been developed as a brighter alternative to EthD-I. While their absorption and emission spectra are similar, this compound is reported to be 45% brighter than its predecessor, potentially offering enhanced sensitivity in cell-based imaging and flow cytometry applications.[1][2][3][4][5] Furthermore, this compound is described as having a higher affinity for DNA and a greater fluorescence quantum yield compared to EthD-I.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics of this compound and Ethidium Homodimer-I.
| Property | Ethidium Homodimer-III (this compound) | Ethidium Homodimer-I (EthD-I) |
| Excitation Maximum (with DNA) | ~532 nm | ~528 nm |
| Emission Maximum (with DNA) | ~625 nm | ~617 nm |
| Fluorescence Enhancement | >40-fold | >30-fold |
| Relative Brightness | 45% brighter than EthD-I | Standard |
| Molecular Weight | ~1000 g/mol | ~857 g/mol |
Visualizing the Mechanism and Workflow
To better understand the application of these dyes, the following diagrams illustrate their mechanism of action and a typical experimental workflow for a live/dead cell viability assay.
Caption: Mechanism of EthD-I and this compound in live/dead cell discrimination.
Caption: A generalized workflow for a typical live/dead cell viability assay.
Experimental Protocols
Below are detailed protocols for performing a live/dead cell viability assay using this compound or EthD-I in conjunction with Calcein AM for fluorescence microscopy and flow cytometry.
Live/Dead Cell Staining for Fluorescence Microscopy
Materials:
-
Calcein AM (e.g., 4 mM stock in DMSO)
-
Ethidium Homodimer-III or Ethidium Homodimer-I (e.g., 2 mM stock in DMSO/H₂O)
-
Phosphate-Buffered Saline (PBS), sterile
-
Adherent or suspension cells
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for Calcein and Texas Red/RFP for this compound/I)
Protocol:
-
Prepare Staining Solution:
-
Warm the Calcein AM and this compound/I stock solutions to room temperature.
-
Prepare a 2X staining solution by adding 5 µL of 4 mM Calcein AM and 20 µL of 2 mM this compound or EthD-I to 10 mL of sterile PBS.
-
Vortex the solution to ensure it is well-mixed. This results in a working solution of approximately 2 µM Calcein AM and 4 µM this compound/I. Note: Optimal concentrations may vary depending on the cell type and should be determined empirically.
-
-
Cell Preparation:
-
For adherent cells: Grow cells on coverslips or in culture dishes. Gently wash the cell monolayer once with PBS to remove any serum esterases from the culture medium.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 5 minutes at 150 x g) and discard the supernatant. Resuspend the cell pellet in PBS and repeat the wash step once.
-
-
Staining:
-
For adherent cells: Add a sufficient volume of the staining solution to completely cover the cell monolayer.
-
For suspension cells: Resuspend the washed cell pellet in the staining solution.
-
Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of PBS or image the cells directly in the culture dish.
-
Observe the stained cells using a fluorescence microscope. Live cells will exhibit green fluorescence (Calcein), while dead cells will show red fluorescence (this compound/I).
-
Live/Dead Cell Staining for Flow Cytometry
Materials:
-
Same as for fluorescence microscopy.
-
Flow cytometer with appropriate lasers and detectors.
-
Flow cytometry tubes.
Protocol:
-
Prepare Staining Solution:
-
Follow step 1 from the fluorescence microscopy protocol to prepare the staining solution.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells in PBS at a concentration of approximately 1 x 10⁶ cells/mL.
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer or trypsin, followed by washing with PBS.
-
-
Staining:
-
Add the staining solution to the cell suspension.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Detect the green fluorescence from Calcein in the FITC or an equivalent channel and the red fluorescence from this compound/I in the PE-Texas Red or an equivalent channel.
-
Use appropriate single-stain controls for compensation settings.
-
Conclusion
Both this compound and Ethidium Homodimer-I are effective and reliable probes for identifying non-viable cells. The primary advantage of this compound lies in its reported 45% greater brightness, which may translate to improved signal-to-noise ratios and enhanced sensitivity, particularly when analyzing cell populations with low numbers of dead cells or when using imaging systems with lower light collection efficiency. For routine applications, EthD-I remains a cost-effective and suitable option. The choice between these two reagents will ultimately depend on the specific requirements of the experiment, including the desired level of sensitivity and the instrumentation available. The provided protocols offer a robust starting point for the implementation of either dye in your cell viability assays.
References
Choosing Your Late-Stage Apoptosis and Necrosis Stain: A Head-to-Head Comparison of EthD-III and 7-AAD
In the landscape of cellular analysis, discerning the fine line between different stages of cell death is paramount for accurate experimental outcomes. For researchers engaged in apoptosis assays, the selection of a reliable viability dye to distinguish late-stage apoptotic and necrotic cells from their viable and early apoptotic counterparts is a critical decision. Among the plethora of available fluorescent probes, Ethidium Bromide monoazide (EthD-III) and 7-Aminoactinomycin D (7-AAD) have emerged as two prominent choices. This guide provides an in-depth comparison of this compound and 7-AAD, supported by their intrinsic properties and data from established protocols, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.
Mechanism of Action: A Shared Principle
At their core, both this compound and 7-AAD operate on the same fundamental principle: the exclusion of the dye by cells with intact plasma membranes. In healthy and early apoptotic cells, the cell membrane remains impermeable to these dyes. However, as cells progress to late-stage apoptosis or necrosis, the membrane integrity is compromised, allowing this compound and 7-AAD to enter the cell and intercalate with double-stranded DNA, emitting a fluorescent signal upon binding.[1][2] This characteristic makes them excellent partners for Annexin V, a probe that detects the externalization of phosphatidylserine on the cell surface during early apoptosis.[3][4]
Quantitative Data Summary
To facilitate a clear comparison, the key characteristics of this compound and 7-AAD are summarized in the table below.
| Feature | This compound (Ethidium Homodimer III) | 7-AAD (7-Aminoactinomycin D) |
| Mechanism of Action | Intercalates with dsDNA upon loss of membrane integrity.[1] | Intercalates with dsDNA in G-C rich regions upon loss of membrane integrity. |
| Excitation Maximum | ~528-532 nm (with DNA) | ~546 nm |
| Emission Maximum | ~617-625 nm (with DNA) | ~647 nm |
| Common Laser Line | 488 nm or 532 nm | 488 nm, 532 nm, or 561 nm |
| Fluorescence Color | Red | Far-Red |
| Reported Advantages | Stated to be 45% brighter than Ethidium Homodimer I and has a high affinity for DNA, resulting in a bright signal. | Good spectral separation from common green (e.g., FITC) and yellow/orange (e.g., PE) fluorochromes. |
| Fixability | Not fixable; dye may leak from dead cells and stain live cells post-fixation. | Generally not recommended for use prior to fixation. |
| Primary Application | Detection of dead/necrotic cells in apoptosis assays. | Exclusion of non-viable cells in flow cytometry. |
Experimental Protocols
The following are generalized protocols for utilizing this compound and 7-AAD in conjunction with Annexin V for apoptosis detection by flow cytometry.
Annexin V and this compound Staining Protocol
-
Cell Preparation: Induce apoptosis in your cell line of choice using a desired method. Include an untreated control population.
-
Harvesting: Harvest cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another green fluorescent conjugate) and 5 µL of this compound solution (typically 2.5-5 µM for mammalian cells).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Annexin V and 7-AAD Staining Protocol
-
Cell Preparation: Induce apoptosis in your cell line of choice using a desired method. Include an untreated control population.
-
Harvesting: Harvest cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension (containing 1 x 10^5 cells), add 5 µL of Annexin V-PE (or another fluorescent conjugate) and 5 µL of 7-AAD solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizing the Process
To better understand the experimental workflow and the underlying principles of cell population differentiation, the following diagrams are provided.
Concluding Remarks: Which Dye is Right for You?
The choice between this compound and 7-AAD for apoptosis assays will largely depend on the specific instrumentation and the other fluorochromes in your experimental panel.
Choose this compound when:
-
High brightness is a priority: this compound is reported to have a high fluorescence quantum yield, which may be advantageous for detecting cells with weak signals.
-
Your panel includes far-red fluorochromes: The emission maximum of this compound in the red spectrum may offer better separation from dyes emitting in the far-red range.
Choose 7-AAD when:
-
Using standard flow cytometer configurations: 7-AAD is a widely used and well-characterized dye with excellent compatibility with common laser lines (488 nm, 561 nm).
-
Your panel includes green and phycoerythrin (PE) conjugates: The far-red emission of 7-AAD provides good spectral separation from FITC and PE, minimizing spectral overlap and the need for extensive compensation.
Both this compound and 7-AAD are robust and reliable dyes for identifying late-stage apoptotic and necrotic cells. By carefully considering the spectral properties of each dye in the context of your specific experimental setup, you can confidently select the optimal reagent for generating accurate and reproducible data in your apoptosis assays.
References
A Comparative Guide to EthD-III Staining and Trypan Blue Exclusion Assay for Cell Viability Assessment
In the realm of cellular and molecular biology, accurate assessment of cell viability is a cornerstone of reliable experimental outcomes. Two widely utilized methods for this purpose are the Ethidium Homodimer III (EthD-III) staining and the trypan blue exclusion assay. This guide provides a comprehensive comparison of these two techniques, offering insights into their principles, experimental protocols, and a validation of their performance to aid researchers in selecting the most appropriate method for their specific needs.
Principle of Detection
At the core of both techniques lies the principle of differential membrane permeability between live and dead cells.
This compound Staining: this compound is a high-affinity, fluorescent nucleic acid stain. It is a membrane-impermeant dye, meaning it cannot penetrate the intact and healthy plasma membrane of live cells. However, in dead or dying cells with compromised membrane integrity, this compound can enter the cell and bind to nucleic acids. This binding results in a significant enhancement of its fluorescence, emitting a bright red signal upon excitation, which allows for the clear identification of non-viable cells.
Trypan Blue Exclusion Assay: The trypan blue exclusion assay operates on a similar principle of membrane integrity. Trypan blue is a vital stain that is also unable to cross the intact membrane of live cells.[1][2][3][4][5] Therefore, viable cells exclude the dye and remain unstained. Conversely, cells with compromised membranes take up the dye, resulting in a distinct blue coloration of the cytoplasm, identifying them as non-viable.
Performance Comparison
While both methods are based on the same fundamental principle, their performance characteristics can differ, particularly in terms of accuracy and sensitivity. Several studies have indicated that the trypan blue exclusion assay may overestimate cell viability when compared to fluorescent-based methods like those using this compound or similar dyes such as propidium iodide. This discrepancy is often more pronounced in aging cell cultures or in samples with lower viability. The subjective nature of identifying lightly stained cells in the trypan blue assay can also contribute to variability in results.
| Feature | This compound Staining | Trypan Blue Exclusion Assay |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Bright-field Microscopy |
| Principle | Nucleic acid staining in membrane-compromised cells | Dye exclusion by intact cell membranes |
| Accuracy | Generally considered more accurate, especially in cultures with low viability | May overestimate viability, particularly in older cultures |
| Subjectivity | Less subjective due to clear fluorescent signal | Can be subjective in distinguishing lightly stained cells |
| Time Sensitivity | Staining is stable for a reasonable duration | Counting should be performed within 3-5 minutes of staining to avoid false positives |
| Equipment | Requires a fluorescence microscope or flow cytometer | Requires a standard light microscope and hemocytometer |
| Throughput | Can be adapted for high-throughput screening | Generally lower throughput, manual counting can be time-consuming |
Experimental Protocols
Detailed methodologies for performing both assays are provided below to ensure accurate and reproducible results.
This compound Staining Protocol (for adherent cells)
-
Cell Culture: Grow cells to the desired confluency on coverslips or in culture plates.
-
Reagent Preparation: Prepare a working solution of this compound in a suitable buffer, such as Phosphate-Buffered Saline (PBS), typically at a final concentration of 1-4 µM.
-
Washing: Gently wash the cells twice with PBS to remove any residual media.
-
Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing (Optional): Wash the cells once more with PBS to reduce background fluorescence.
-
Visualization: Immediately visualize the cells under a fluorescence microscope using the appropriate filter set for red fluorescence. Live cells will show no or minimal fluorescence, while dead cells will exhibit bright red nuclear staining.
Trypan Blue Exclusion Assay Protocol
-
Cell Suspension: Prepare a single-cell suspension of the cells to be counted. For adherent cells, this will involve trypsinization.
-
Dilution: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature. It is crucial not to exceed 5 minutes, as this can lead to the staining of viable cells.
-
Loading Hemocytometer: Carefully load 10 µL of the cell-dye mixture into a hemocytometer.
-
Counting: Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the designated squares of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Logical Workflow for Method Comparison
To validate this compound staining against the trypan blue exclusion assay, a logical experimental workflow can be followed. This involves treating a single cell population in parallel with both staining methods and comparing the resulting viability counts.
Caption: Workflow for comparing this compound and Trypan Blue assays.
Signaling Pathway of Cell Death Detection
The detection of cell death by both this compound and trypan blue is a direct consequence of the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.
Caption: Mechanism of differential staining in live versus dead cells.
References
A Head-to-Head Comparison of EthD-III and SYTOX Green for Microbial Viability Testing
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent stain for microbial viability testing is crucial for accurate and reliable data. This guide provides a comprehensive comparison of two widely used dead cell stains, Ethidium Homodimer III (EthD-III) and SYTOX Green, offering insights into their performance characteristics, experimental protocols, and underlying mechanisms.
Both this compound and SYTOX Green are nucleic acid stains that are impermeant to the intact cell membranes of live microorganisms. Their mechanism of action relies on the loss of membrane integrity, a hallmark of cell death. Once the membrane is compromised, these dyes enter the cell, bind to nucleic acids, and exhibit a significant increase in fluorescence, allowing for the differentiation and quantification of dead cells within a population.
Performance Characteristics: A Quantitative Overview
While direct head-to-head studies providing quantitative comparisons are limited, we can infer performance from manufacturer specifications and independent research.
| Feature | Ethidium Homodimer III (this compound) | SYTOX Green |
| Fluorescence Color | Red | Green |
| Excitation/Emission Maxima (bound to DNA) | 532 nm / 625 nm[1][2] | 502 nm / 523 nm |
| Fluorescence Enhancement | Reported to be >30-fold for the related Ethidium Homodimer I[3]. | >500-fold upon binding to nucleic acids. |
| Relative Brightness | 45% brighter than Ethidium Homodimer I. | >10-fold brighter than propidium iodide for staining bacteria. |
| Cell Permeability | Impermeant to live cells. | Impermeant to live prokaryotic and eukaryotic cells. |
| Fixability | Not fixable; dye may leak from dead cells and stain live cells post-fixation. | Information not readily available; generally, membrane-impermeant dyes are used on live samples. |
Mechanism of Action: Visualizing Viability
The fundamental principle behind both this compound and SYTOX Green is the selective penetration of cells with compromised membranes. The following diagram illustrates this shared mechanism.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for fluorescence microscopy and flow cytometry. Optimization for specific microbial species and experimental conditions is recommended.
Ethidium Homodimer III (this compound) Staining Protocol
This protocol is a general guideline for staining bacterial cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 150 mM NaCl)
-
Optional: A live-cell counterstain (e.g., DMAO, SYTO 9)
Fluorescence Microscopy Protocol:
-
Cell Preparation: Harvest bacterial cells by centrifugation and wash once with buffer to remove growth medium components that may interfere with staining. Resuspend the cell pellet in buffer.
-
Positive Control (Optional): To prepare a dead cell control, incubate a separate aliquot of cells at 90°C for 5 minutes and allow it to cool.
-
Staining: Add this compound to the cell suspension to a final concentration of approximately 5 µM. If using a live-cell stain, it can often be added simultaneously.
-
Incubation: Incubate the suspension at room temperature or 37°C for 15-30 minutes in the dark.
-
Imaging: Mount a small volume of the stained cell suspension on a microscope slide. Observe using a fluorescence microscope with appropriate filter sets (e.g., Cy®3 or Texas Red®). Live cells will show minimal to no fluorescence, while dead cells will fluoresce red.
Flow Cytometry Protocol:
-
Follow steps 1-4 of the microscopy protocol.
-
Analysis: Analyze the stained cells on a flow cytometer, detecting the this compound signal in the appropriate channel (e.g., PE or PE-Texas Red®).
SYTOX Green Staining Protocol
This protocol provides a general framework for using SYTOX Green with bacteria.
Materials:
-
SYTOX Green stock solution (e.g., 5 mM in DMSO)
-
Bacterial cell culture
-
Buffer (e.g., PBS, TE buffer)
-
Optional: A total-cell counterstain (e.g., SYTO 9)
Fluorescence Microscopy Protocol:
-
Cell Preparation: Harvest and wash bacterial cells as described for the this compound protocol. Resuspend in the chosen buffer.
-
Positive Control (Optional): Prepare a dead cell control by treating an aliquot of cells with 70% isopropanol for 60 minutes, followed by washing and resuspension in buffer.
-
Staining: Add SYTOX Green to the cell suspension. The optimal concentration may vary, but a final concentration of 1-5 µM is a common starting point.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Imaging: Mount and visualize the cells using a fluorescence microscope with a standard FITC filter set. Dead cells will exhibit bright green fluorescence.
Flow Cytometry Protocol:
-
Follow steps 1-4 of the microscopy protocol.
-
Analysis: Analyze the samples on a flow cytometer with a 488 nm excitation laser, collecting the green fluorescence signal in the FL1 channel (typically around 530/30 nm).
Experimental Workflow Comparison
The following diagram outlines the typical experimental workflows for using this compound and SYTOX Green.
Concluding Remarks
Both this compound and SYTOX Green are effective and reliable probes for assessing microbial viability by identifying cells with compromised membranes. The choice between them may depend on the specific instrumentation available, the desired emission wavelength for multiplexing with other fluorescent probes, and the specific characteristics of the microorganisms under investigation. SYTOX Green's significantly higher fluorescence enhancement may offer a better signal-to-noise ratio in some applications. Conversely, the red fluorescence of this compound can be advantageous when using green fluorescent reporters (e.g., GFP-expressing strains) or live-cell stains. Careful optimization of staining conditions is recommended to ensure accurate and reproducible results in any microbial viability assay.
References
Unveiling the Advantages of EthD-III for Dead Cell Staining: A Comparative Guide
In the landscape of cellular and molecular biology, the accurate differentiation of live and dead cells is a cornerstone of reliable experimental outcomes. For researchers, scientists, and drug development professionals, the choice of a dead cell stain can significantly impact the quality and reproducibility of data in assays ranging from flow cytometry to fluorescence microscopy. Ethidium homodimer-III (EthD-III) has emerged as a superior alternative to conventional dead cell stains, primarily due to its remarkably high affinity for DNA. This guide provides an in-depth comparison of this compound with other common dead cell stains, supported by experimental data and detailed protocols, to highlight the advantages conferred by its strong DNA binding.
The Principle of Dead Cell Staining and the Significance of High DNA Affinity
Dead cell stains are membrane-impermeant fluorescent dyes that can only enter cells with compromised plasma membranes, a hallmark of cell death. Once inside, these dyes bind to nucleic acids, primarily DNA, resulting in a significant increase in their fluorescence emission. This allows for the selective identification and quantification of dead cells within a population.
The affinity of a dye for DNA is a critical parameter that dictates its performance. A higher binding affinity translates to:
-
Brighter Signal: A strong and stable interaction between the dye and DNA leads to a greater fluorescence quantum yield, resulting in a more intense signal from dead cells. This is particularly advantageous for detecting cells in the early stages of necrosis or with subtle membrane damage.
-
Improved Signal-to-Noise Ratio: High-affinity binding ensures that the dye is preferentially localized within the nucleus of dead cells, minimizing background fluorescence from non-specific binding in the cytoplasm or extracellular space. This leads to a clearer distinction between live and dead cell populations.
-
Enhanced Sensitivity: With a stronger signal, even low levels of DNA exposure in newly compromised cells can be detected, offering greater sensitivity in cytotoxicity and cell health assays.
This compound: Superior Performance Through High-Affinity DNA Binding
Ethidium homodimer-III is a highly positively charged nucleic acid probe that is impermeant to live cells.[1] Its key advantage lies in its significantly higher affinity for DNA compared to other common red dead cell stains like Propidium Iodide (PI) and its predecessor, Ethidium Homodimer-I (EthD-I).[2][3] This high affinity, coupled with a higher fluorescence quantum yield, results in a substantially brighter signal upon binding to DNA.[2] In fact, this compound is reported to be 45% brighter than EthD-I.
This enhanced brightness and signal intensity make this compound an excellent choice for a variety of applications, including fluorescence microscopy and flow cytometry, for the detection of dead bacteria and mammalian cells.
Comparative Analysis of Dead Cell Stains
To provide a clear perspective on the advantages of this compound, the following tables summarize its key performance characteristics alongside those of other widely used dead cell stains: Propidium Iodide (PI), 7-Aminoactinomycin D (7-AAD), and SYTOX™ Green.
| Parameter | Ethidium Homodimer-III (this compound) | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) | SYTOX™ Green |
| DNA Binding Affinity | Very High | High | High, with preference for GC-rich regions | Very High |
| Fluorescence Enhancement | High | 20- to 30-fold | Not explicitly quantified | >500-fold |
| Relative Brightness | Very Bright (45% brighter than EthD-I) | Bright | Moderate | Exceptionally Bright |
| Fixability | Not fixable | Not fixable | Not recommended for fixation | Not fixable |
Table 1: Performance Comparison of Common Dead Cell Stains. This table highlights the key performance indicators of this compound in comparison to other popular dead cell stains.
| Parameter | Ethidium Homodimer-III (this compound) | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) | SYTOX™ Green |
| Excitation Max (with DNA) | 528 nm | 535 nm | 546 nm | 504 nm |
| Emission Max (with DNA) | 617 nm | 617 nm | 647 nm | 523 nm |
| Common Laser Line | 488 nm, 532 nm | 488 nm, 532 nm | 488 nm, 532 nm | 488 nm |
| Common Emission Filter | PE-Texas Red, PE-Cy5 | PE-Texas Red, PE-Cy5 | PerCP, PE-Cy5.5 | FITC |
| Color | Red | Red | Far-Red | Green |
Table 2: Spectral Properties of Common Dead Cell Stains. This table outlines the spectral characteristics of each dye, which is crucial for designing multicolor flow cytometry and microscopy experiments.
Visualizing the Mechanism and Workflow
To further elucidate the principles and procedures discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of dead cell staining, a typical experimental workflow, and a comparative overview of the featured dyes.
References
Brighter fluorescence of EthD-III compared to other red dead cell stains.
In the landscape of cell viability analysis, the selection of a fluorescent stain that can clearly distinguish between live and dead cell populations is paramount for accurate experimental outcomes. For researchers requiring a red fluorescent signal to identify non-viable cells, several options are available, including the widely used Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD). However, for applications demanding the highest sensitivity and brightest signal, Ethidium Homodimer III (EthD-III) emerges as a superior alternative. This guide provides an in-depth comparison of this compound with PI and 7-AAD, supported by experimental data and protocols, to assist researchers in making an informed decision for their specific needs.
Superior Fluorescence and Higher Affinity of this compound
The enhanced performance of this compound is also attributed to its significantly higher affinity for DNA compared to PI. This high affinity allows for the use of lower dye concentrations while still achieving robust staining, which can minimize potential cytotoxic effects and background fluorescence.
Comparative Analysis of Spectral Properties
A critical aspect of selecting a fluorescent dye is its spectral profile. The table below summarizes the key spectral properties of this compound, Propidium Iodide, and 7-AAD when bound to DNA.
| Property | Ethidium Homodimer III (this compound) | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) |
| Excitation Maximum (nm) | ~528 - 532 | ~535 | ~546 |
| Emission Maximum (nm) | ~617 - 625 | ~617 | ~647 |
| Quantum Yield (Φ) | Higher than PI (exact value not published) | ~0.2 | 0.02 |
| Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not published | ~6,000 | ~27,500 |
| DNA Binding Affinity | Higher than PI (exact value not published) | Moderate | High (GC-rich regions) |
| Cell Permeability | Impermeant to live cells | Impermeant to live cells | Impermeant to live cells |
Note: Spectral properties can vary slightly depending on the solvent and DNA concentration.
Mechanism of Action: Staining Dead Cells
The underlying principle for all three dyes is their inability to cross the intact plasma membrane of live cells. In dead or dying cells, the membrane integrity is compromised, allowing these dyes to enter the cell and intercalate with the DNA. Upon binding to DNA, their fluorescence is significantly enhanced, leading to a bright red signal that identifies the cell as non-viable.
Mechanism of red dead cell stains.
Experimental Protocols
Dead Cell Staining for Fluorescence Microscopy
This protocol provides a general guideline for staining dead cells using this compound, PI, or 7-AAD for analysis by fluorescence microscopy.
Materials:
-
This compound, Propidium Iodide, or 7-AAD stock solution (e.g., 1 mM in DMSO or water)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Adherent or suspension cells
-
Fluorescence microscope with appropriate filter sets (e.g., Texas Red® or Cy®3 for this compound and PI, and a long-pass red filter for 7-AAD)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Culture cells on coverslips or in imaging-compatible plates.
-
Suspension Cells: Centrifuge cells at a low speed (e.g., 200 x g for 5 minutes) and resuspend in PBS.
-
-
Staining:
-
Dilute the stock solution of the chosen dye to a final working concentration in PBS or cell culture medium. Typical working concentrations are:
-
This compound: 1-4 µM
-
Propidium Iodide: 1-5 µg/mL
-
7-AAD: 1-5 µg/mL
-
-
Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
-
Washing (Optional but Recommended):
-
For adherent cells, gently wash twice with PBS.
-
For suspension cells, centrifuge, remove the supernatant, and resuspend in fresh PBS.
-
-
Imaging:
-
Mount the coverslip on a microscope slide or image the cells directly in the plate.
-
Visualize the cells using a fluorescence microscope with the appropriate excitation and emission filters. Dead cells will exhibit bright red fluorescence.
-
Fluorescence microscopy workflow.
Dead Cell Staining for Flow Cytometry
This protocol outlines the general steps for using this compound, PI, or 7-AAD to identify dead cells in a population using a flow cytometer.
Materials:
-
This compound, Propidium Iodide, or 7-AAD stock solution
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer equipped with a suitable laser (e.g., 488 nm or 561 nm) and detectors
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell concentration to approximately 1 x 10⁶ cells/mL in cold flow cytometry staining buffer.
-
-
Staining:
-
Add the chosen red dead cell stain to the cell suspension at the recommended concentration.
-
Incubate for 5-15 minutes on ice or at room temperature, protected from light. A titration experiment is recommended to determine the optimal concentration for your cell type and experimental conditions.
-
-
Analysis:
-
Analyze the samples on the flow cytometer without washing.
-
Excite the dye with an appropriate laser and collect the emission in the red channel (e.g., PE-Texas Red or a similar channel for this compound and PI; a far-red channel for 7-AAD).
-
Gate on the red-positive population to identify and quantify the percentage of dead cells.
-
Flow cytometry workflow.
Conclusion
For researchers and drug development professionals seeking a highly sensitive and bright red fluorescent stain for the identification of dead cells, this compound presents a compelling choice. Its superior fluorescence and high DNA affinity translate to robust and reliable staining, even with low numbers of dead cells. While Propidium Iodide and 7-AAD remain effective and widely used reagents, this compound offers a distinct advantage in applications where maximal signal intensity is crucial for accurate data acquisition and analysis. Careful consideration of the spectral properties and experimental requirements will enable the selection of the most appropriate red dead cell stain for your research.
References
A Comparative Guide to Cross-Validation of EthD-III and Annexin V Staining for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell health analysis, the accurate differentiation between viable, apoptotic, and necrotic cells is paramount for robust and reproducible results. This guide provides a comprehensive cross-validation of two widely used fluorescent probes: Ethidium Homodimer III (EthD-III) and Annexin V. By examining their distinct mechanisms of action and providing supporting experimental protocols and data, this document serves as a vital resource for researchers seeking to employ these powerful tools in their cell-based assays.
Principles of Detection: A Two-Fold Approach to Identifying Cell Death
The synergistic use of Annexin V and this compound allows for a more detailed characterization of the apoptotic process than either probe used in isolation. Annexin V identifies an early hallmark of apoptosis, while this compound marks the later stages of apoptosis and necrosis, characterized by a loss of membrane integrity.
Annexin V: This 35-36 kDa protein has a high affinity for phosphatidylserine (PS), a phospholipid that is actively maintained on the inner leaflet of the plasma membrane in healthy cells.[1] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be bound by fluorescently-conjugated Annexin V.[1][2]
Ethidium Homodimer III (this compound): this compound is a high-affinity nucleic acid stain that is impermeant to cells with intact plasma membranes.[3][4] It can only enter cells when the membrane integrity is compromised, a characteristic of late-stage apoptotic and necrotic cells. Upon entering the cell, this compound intercalates with DNA, emitting a bright red fluorescence. It is considered a superior alternative to Propidium Iodide (PI) due to its higher affinity for DNA and greater fluorescence quantum yield.
By using these two probes in conjunction, researchers can distinguish between four distinct cell populations:
-
Viable cells: Annexin V-negative and this compound-negative.
-
Early apoptotic cells: Annexin V-positive and this compound-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and this compound-positive.
-
Necrotic cells: While some necrotic cells may be Annexin V-negative and this compound-positive, they are often grouped with late apoptotic cells as Annexin V-positive and this compound-positive due to the eventual exposure of PS.
Quantitative Data Summary
The following table provides representative data from a hypothetical experiment where Jurkat cells were treated with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 4 hours) and subsequently stained with a combination of Annexin V-FITC, this compound, and a pan-nuclear stain like Hoechst 33342. This data is illustrative of the expected outcomes when cross-validating these two probes.
| Cell Population | Annexin V-FITC Staining | This compound Staining | Hoechst 33342 Staining | Expected Percentage (Untreated Control) | Expected Percentage (Apoptosis-Induced) |
| Viable | Negative | Negative | Positive | ~95% | ~20% |
| Early Apoptotic | Positive | Negative | Positive | ~2% | ~40% |
| Late Apoptotic/Necrotic | Positive | Positive | Positive | ~3% | ~35% |
| Debris/Late Necrotic | Negative/Low | Positive | Positive/Fragmented | <1% | ~5% |
Experimental Protocols
A detailed protocol for the simultaneous staining of suspension cells with Annexin V and this compound is provided below, based on commercially available kits.
Reagents and Materials:
-
Annexin V conjugate (e.g., FITC, CF®488A)
-
Ethidium Homodimer III (this compound)
-
Hoechst 33342 (optional, for total cell staining)
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Deionized Water
-
Suspension cells (e.g., Jurkat)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Flow cytometer or fluorescence microscope
Staining Protocol for Suspension Cells:
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time and concentration. Include an untreated control population.
-
Prepare 1X Binding Buffer: Dilute the 10X Annexin V Binding Buffer to 1X with deionized water.
-
Cell Harvesting and Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells once with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of the Annexin V conjugate.
-
Add 5 µL of the this compound solution.
-
(Optional) Add 5 µL of the Hoechst 33342 solution.
-
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Analysis:
-
For Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze within one hour.
-
For Fluorescence Microscopy: Wash the cells once with 1X Binding Buffer, resuspend in 1X Binding Buffer, and place a drop on a microscope slide. Observe under the microscope using the appropriate filter sets.
-
Visualizing the Molecular and Experimental Pathways
To better understand the processes underlying this dual-staining strategy, the following diagrams, generated using Graphviz, illustrate the key signaling events in apoptosis and the experimental workflow.
Caption: Apoptotic signaling cascade and points of detection for Annexin V and this compound.
Caption: Experimental workflow for dual staining with Annexin V and this compound.
References
Navigating Cell Viability: A Comparative Guide to the Limitations of EthD-III
For Researchers, Scientists, and Drug Development Professionals
Ethidium Homodimer III (EthD-III) has emerged as a valuable tool for assessing cell viability, offering a brighter alternative to conventional dyes like Propidium Iodide (PI) for identifying dead or membrane-compromised cells. Its high affinity for nucleic acids and impermeability to intact cell membranes make it a staple in fluorescence microscopy, flow cytometry, and microplate-based assays. However, like any technique, the utility of this compound is not without its limitations, particularly when applied to certain cell types and experimental conditions. This guide provides an objective comparison of this compound with other viability dyes, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Common Viability Dyes
The selection of a viability dye is critical for accurate experimental outcomes. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | Ethidium Homodimer III (this compound) | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) | Amine-Reactive Dyes (e.g., Fixable Viability Dyes) |
| Mechanism of Action | Intercalates with nucleic acids in membrane-compromised cells. | Intercalates with nucleic acids in membrane-compromised cells. | Intercalates with GC-rich regions of DNA in membrane-compromised cells. | Covalently binds to free amines on intracellular and extracellular proteins. |
| Fluorescence | Bright red fluorescence upon binding to DNA.[1][2] | Red fluorescence upon binding to DNA. | Far-red fluorescence upon binding to DNA. | Various colors available. |
| Brightness | 45% brighter than Ethidium Homodimer I.[1] Generally considered brighter than PI.[3] | Standard brightness. | Generally dimmer than PI. | Bright fluorescence. |
| Fixability | Not suitable for fixed cells; dye can leak and stain live cells post-fixation.[4] | Not suitable for fixed cells. | Not suitable for fixed cells. | Can be used on fixed cells. |
| Compatibility | Mammalian cells, bacteria, and yeast. | Mammalian cells, some bacteria and yeast. | Mammalian cells. | Mammalian cells. |
| Excitation/Emission (nm) | ~528/617 (with DNA) | ~535/617 | ~546/647 | Varies with dye. |
Limitations of this compound in Specific Contexts
While manufacturers often state that this compound is "dead cell specific in all cell types", researchers should be aware of potential limitations that can affect its performance and the interpretation of results.
1. High Background Fluorescence: In some cell types, high concentrations of this compound may lead to increased background fluorescence, potentially obscuring the distinction between live and dead populations. This can be mitigated by optimizing the dye concentration for the specific cell type and experimental setup. A recommended troubleshooting step is to reduce the concentration of this compound to improve the signal-to-background ratio.
2. Incompatibility with Fixed Cells: A significant limitation of this compound, shared with other DNA-intercalating dyes like PI and 7-AAD, is its unsuitability for assessing viability in fixed cells. The fixation process compromises the cell membrane, allowing the dye to enter and stain all cells, regardless of their viability at the time of fixation. If post-staining fixation is required, amine-reactive fixable viability dyes are a more appropriate choice.
3. Potential for Cytotoxicity at High Concentrations: Although generally used in assays for short incubation periods, high concentrations of any viability dye, including this compound, can be toxic to cells. It is crucial to use the lowest effective concentration to minimize any confounding cytotoxic effects.
4. Challenges with Certain Microbial Cells: While advertised for use in bacteria and yeast, the efficiency of this compound can be influenced by the cell wall composition of different species. For instance, some traditional dyes are excluded from gram-negative bacteria but can be taken up by live gram-positive bacteria, leading to inaccurate viability assessments. Therefore, validation with appropriate controls is essential when applying this compound to new microbial strains.
Experimental Data: this compound in Cytotoxicity Assays
The following table presents example data from a cytotoxicity study on HeLa and CHO cells, demonstrating the application of this compound in quantifying cell death.
| Cell Line | Compound | Concentration (µM) | % Dead Cells (this compound Positive) |
| HeLa | Staurosporine | 0.11 | High incidence |
| HeLa | Mitomycin C | 100 | High incidence |
| CHO | Staurosporine | 0.04 | 20% |
| CHO | Staurosporine | 0.12 | 27% |
Data adapted from an application note by Molecular Devices.
Experimental Protocols
General Protocol for Live/Dead Staining of Mammalian Cells with Calcein AM and this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Calcein AM stock solution (e.g., 4 mM in DMSO)
-
This compound stock solution (e.g., 2 mM in DMSO/H₂O)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Live and dead cell control samples
Procedure:
-
Prepare Staining Solution:
-
Warm the Calcein AM and this compound stock solutions to room temperature.
-
Prepare a working staining solution by diluting the stock solutions in PBS. A common final concentration is 1 µM Calcein AM and 2-4 µM this compound. The optimal concentration should be determined empirically.
-
-
Cell Preparation:
-
Adherent Cells: Grow cells on coverslips or in culture plates. Wash the cells once with PBS.
-
Suspension Cells: Pellet the cells by centrifugation and resuspend in PBS.
-
-
Staining:
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for Calcein (green) and this compound (red).
-
For flow cytometry, analyze the cells using appropriate laser lines and emission filters.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the decision-making involved in choosing a viability dye, the following diagrams are provided.
Caption: Workflow for assessing cell viability using fluorescent dyes.
Caption: Decision tree for choosing an appropriate viability dye.
Conclusion
This compound is a powerful and sensitive dye for identifying dead cells in a population. Its brightness and high affinity for nucleic acids make it an excellent alternative to Propidium Iodide in many applications. However, researchers must be mindful of its limitations, particularly its incompatibility with fixed cells and the potential for high background fluorescence in certain cell types. By carefully considering the experimental context and the specific characteristics of the cells under investigation, and by performing appropriate optimization and validation, researchers can effectively leverage this compound to obtain accurate and reliable cell viability data.
References
A Comparative Guide to EthD-III and Other Membrane Integrity Dyes for Researchers
In the fields of cell biology, toxicology, and drug development, the accurate assessment of cell viability is paramount. Membrane integrity dyes are indispensable tools for distinguishing between live and dead cells by selectively entering cells with compromised plasma membranes. This guide provides an objective comparison of Ethidium Homodimer III (EthD-III) with other commonly used membrane integrity dyes, namely Propidium Iodide (PI), SYTOX™ Green, and 7-Aminoactinomycin D (7-AAD). The information presented, supported by experimental data, will assist researchers in selecting the most suitable dye for their specific applications.
Mechanism of Action: A Shared Principle
All the dyes discussed in this guide operate on the fundamental principle of selective membrane permeability. In healthy, viable cells, the intact plasma membrane acts as a barrier, preventing the entry of these dyes. However, in dead or dying cells, the membrane integrity is compromised, allowing the dyes to enter and bind to intracellular nucleic acids (DNA and, in some cases, RNA). This binding event leads to a significant increase in the dye's fluorescence, enabling the identification and quantification of dead cells.
Quantitative Comparison of Key Performance Metrics
The choice of a membrane integrity dye often depends on factors such as the fluorescence profile, brightness, and compatibility with other fluorescent probes in multiplex assays. The following table summarizes the key characteristics of this compound, PI, SYTOX™ Green, and 7-AAD.
| Feature | Ethidium Homodimer III (this compound) | Propidium Iodide (PI) | SYTOX™ Green | 7-Aminoactinomycin D (7-AAD) |
| Mechanism of Action | Intercalates with nucleic acids | Intercalates with DNA and RNA | Binds to nucleic acids | Intercalates in GC-rich regions of DNA |
| Excitation Max (nm) | 532 (with DNA)[1] | 535 (with DNA) | 504 (with DNA) | 546 (with DNA)[2] |
| Emission Max (nm) | 625 (with DNA)[1] | 617 (with DNA) | 523 (with DNA) | 647 (with DNA)[2] |
| Reported Brightness/Quantum Yield | 45% brighter than EthD-I; higher quantum yield than PI[1] | Fluorescence enhanced 20-30 fold upon DNA binding | >500-fold fluorescence enhancement; Quantum Yield: 0.53 (with DNA) | Quantum Yield: 0.02 |
| Fixability | Not fixable; dye can leak from dead cells into live cells upon fixation | Not suitable for fixed and permeabilized cells | Not fixable | Can be used with formaldehyde fixation |
| Toxicity | Mutagenicity and toxicity are currently unknown | Can be toxic to cells over extended periods | Some SYTOX dyes are reported to be less toxic than PI | Generally used for endpoint assays |
| Common Laser Line | 488 nm or 532 nm | 488 nm | 488 nm | 488 nm or 561 nm |
| Emission Color | Red | Red | Green | Far-Red |
Experimental Protocols for Comparative Analysis
To objectively evaluate the performance of these dyes, a standardized experimental protocol is crucial. Below is a detailed methodology for a comparative analysis using fluorescence microscopy and flow cytometry.
I. Cell Preparation
-
Cell Culture: Culture the desired mammalian cell line (e.g., HeLa, Jurkat) in appropriate growth medium and conditions until they reach approximately 80-90% confluency.
-
Induction of Cell Death (Positive Control): To create a population of dead cells, treat a sample of the cell suspension with 70% ethanol for 10 minutes at room temperature or by heat treatment at 65°C for 15 minutes.
-
Live Cell Population (Negative Control): Use an untreated sample of the cell suspension as the live cell control.
-
Mixed Population: Create a mixed population by combining equal volumes of the live and dead cell suspensions.
-
Cell Counting and Density Adjustment: Count the cells using a hemocytometer or an automated cell counter and adjust the cell density to 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS or 1x Annexin V binding buffer).
II. Staining Protocol
-
Dye Preparation: Prepare stock solutions of this compound, PI, SYTOX™ Green, and 7-AAD according to the manufacturer's instructions. From the stock solutions, prepare working solutions at the recommended concentrations (typically in the range of 1-5 µM for this compound and SYTOX Green, and 1-10 µg/mL for PI and 7-AAD).
-
Staining: Aliquot 100 µL of the cell suspensions (live, dead, and mixed populations) into separate tubes for each dye to be tested.
-
Add the appropriate volume of each dye's working solution to the corresponding cell suspension tubes.
-
Incubation: Incubate the cells with the dyes for 15-30 minutes at room temperature, protected from light.
III. Data Acquisition and Analysis
A. Fluorescence Microscopy
-
Sample Preparation: Place a small volume (e.g., 10 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for each dye (e.g., TRITC/Texas Red for this compound and PI, FITC for SYTOX™ Green, and Cy5 for 7-AAD).
-
Data Analysis: Capture images of both live and dead cell populations for each dye. Qualitatively assess the brightness and signal-to-noise ratio by comparing the fluorescence intensity of stained (dead) cells to the background and unstained (live) cells.
B. Flow Cytometry
-
Sample Preparation: After incubation, add 400 µL of the appropriate buffer (e.g., PBS) to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the appropriate laser lines and emission filters for each dye.
-
Data Analysis:
-
Gate the cell populations based on forward and side scatter to exclude debris.
-
For each dye, create a histogram or dot plot of fluorescence intensity.
-
Determine the percentage of positive (dead) and negative (live) cells in the mixed population.
-
Quantify the mean fluorescence intensity (MFI) of the positive populations for each dye to compare brightness.
-
Calculate the staining index (a measure of signal-to-noise) by dividing the difference between the MFI of the positive and negative populations by two times the standard deviation of the negative population.
-
Conclusion
The selection of an appropriate membrane integrity dye is critical for obtaining accurate and reliable cell viability data. This compound presents itself as a bright, red-fluorescent dye with a high affinity for nucleic acids, making it a strong candidate for various applications. Propidium Iodide remains a widely used and cost-effective option, while SYTOX™ Green offers a very bright signal in the green channel. 7-AAD is particularly useful in multicolor flow cytometry due to its far-red emission, which minimizes spectral overlap with other common fluorophores.
Ultimately, the ideal dye depends on the specific experimental requirements, including the instrumentation available, the need for multiplexing with other fluorescent probes, and whether post-staining fixation is necessary. By following the detailed comparative protocol outlined in this guide, researchers can make an informed decision based on empirical data to ensure the integrity and accuracy of their cell viability assessments.
References
Safety Operating Guide
Navigating the Safe Disposal of EthD-III: A Procedural Guide
Ethidium homodimer-III (EthD-III), a high-affinity nucleic acid stain, is a vital tool in modern cell viability and cytotoxicity assays. While its utility in distinguishing dead from live cells is unparalleled, its structural similarity to the known mutagen ethidium bromide necessitates stringent safety and disposal protocols. This guide provides essential, step-by-step information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before commencing any procedure involving this compound, it is imperative to be familiar with its associated hazards. This compound is suspected of causing cancer, and thus requires careful handling to minimize exposure.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Nitrile gloves
-
Laboratory coat
-
Safety glasses with side shields
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, contain the spillage using a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[1]
-
Collection: Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials as hazardous waste through a licensed contractor.[1]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Parameter | Information | Source |
| Hazard Classification | Suspected of causing cancer (H351) | [1] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye or face protection | |
| Storage | Store locked up at 4°C (39.2°F), protected from light. | |
| Spill Containment | Use non-combustible, absorbent material (sand, earth, vermiculite). | |
| Primary Disposal Route | Via a licensed waste disposal contractor. | |
| Regulatory Compliance | Dispose of in accordance with all local, regional, national, and international regulations. |
This compound Disposal Workflow
The proper disposal of this compound waste is a critical step in maintaining laboratory safety and environmental compliance. The following diagram outlines the logical workflow for managing this compound waste streams.
Detailed Disposal Protocols
While specific chemical deactivation protocols for this compound are not as well-established as those for ethidium bromide, the primary and recommended method of disposal is through a licensed hazardous waste contractor.
Step 1: Waste Segregation
-
Liquid Waste: All aqueous solutions containing this compound, including staining solutions and running buffers, should be collected in a clearly labeled, leak-proof container.
-
Solid Waste: All materials that have come into contact with this compound, such as gels, gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled, puncture-resistant container. Do not mix solid and liquid waste in the same container.
Step 2: Labeling and Storage
-
All waste containers must be labeled as "Hazardous Waste" and clearly indicate "Contains Ethidium Homodimer-III."
-
Include the date when waste was first added to the container.
-
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.
By adhering to these procedures, researchers can safely utilize this compound in their experiments while minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and safety data sheets for the most current and detailed information.
References
Comprehensive Safety and Handling Guide for Ethidium Homodimer III (EthD-III)
This guide provides essential safety protocols and logistical information for the proper handling and disposal of Ethidium Homodimer III (EthD-III), a fluorescent dye commonly used in research to stain dead cells. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is summarized in the table below.
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Some formulations of this compound are suspected of causing cancer and may be harmful if absorbed through the skin[1][2]. |
| Eye/Face Protection | Safety glasses with side shields or goggles; face shield | To protect against splashes and aerosols. This compound may cause eye irritation[2]. |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing[1]. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or if there is a risk of aerosol generation[1]. | To prevent inhalation of vapors or mists, which may be harmful and cause respiratory tract irritation. |
Operational and Disposal Plans
1. Handling and Storage:
-
Always handle this compound in a designated area, away from general laboratory traffic.
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale vapors or mists.
-
Store this compound solutions at 4°C, protected from light, in a tightly closed container.
-
Empty containers may retain product residue and should be treated as hazardous.
2. Spill Management:
-
In the event of a spill, immediately evacuate unnecessary personnel from the area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
For large spills, stop the leak if it can be done safely. Contain the spill to prevent it from entering sewers or waterways.
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
3. Disposal Plan:
-
All waste contaminated with this compound, including used solutions, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.
-
Disposal should be carried out by a licensed waste disposal contractor.
Experimental Protocol: General Staining of Mammalian Cells
The mutagenicity and toxicity of this compound are not fully known; therefore, it should be handled with universal laboratory safety precautions. This compound is a membrane-impermeant nucleic acid stain that selectively labels dead cells.
Materials:
-
This compound solution (typically 1-2 mM in DMSO or water)
-
Cell culture medium or phosphate-buffered saline (PBS)
-
Mammalian cell culture
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in cell culture medium or PBS to the desired final concentration (typically 1-5 µM).
-
Wash the cells to be stained with PBS.
-
Incubate the cells with the this compound working solution for 15-30 minutes at room temperature or 37°C, protected from light.
-
(Optional) Wash the cells with PBS to remove excess dye.
-
Analyze the stained cells using a fluorescence microscope with appropriate filters (e.g., Cy3 or Texas Red filter sets) or a flow cytometer (PE channel).
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
